molecular formula C8H8BrN3 B1381963 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine CAS No. 1519247-33-6

2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

货号: B1381963
CAS 编号: 1519247-33-6
分子量: 226.07 g/mol
InChI 键: UETPUFWPKIBKET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (CAS 1500190-82-8) is a high-value chemical intermediate with significant potential in pharmaceutical and medicinal chemistry research. This compound features a bromo substituent at the 6-position and an amino group at the 2-position on the imidazo[1,2-a]pyridine scaffold, making it a versatile building block for the synthesis of more complex, functionalized molecules . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its diverse pharmacological properties . Recent scientific investigations highlight that novel derivatives based on this scaffold exhibit promising anti-cancer activities by suppressing key signaling pathways such as NF-κB and STAT3, which are crucial in cancer cell proliferation and inflammation . Furthermore, such compounds can modulate the expression of proteins like Bcl-2 and BAX, indicating a potential to induce apoptosis in cancer cells . The presence of the bromo group on this molecule enables further functionalization via modern cross-coupling reactions, allowing researchers to explore a wide array of structural analogs for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to develop novel bioactive molecules targeting a range of conditions, including breast and ovarian cancers, as well as inflammatory diseases .

属性

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-2-8-11-7(10)4-12(8)3-6(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETPUFWPKIBKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine. Due to the absence of experimentally acquired spectra for this specific molecule in publicly accessible literature, this guide employs a scientifically rigorous predictive methodology. By leveraging empirical data from structurally analogous compounds—namely 6-bromo-7-methylimidazo[1,2-a]pyridine, 2-aminoimidazo[1,2-a]pyridine, and the parent imidazo[1,2-a]pyridine scaffold—we present a detailed, well-founded interpretation of the anticipated spectral features. This document is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the structural characterization of this and similar imidazo[1,2-a]pyridine derivatives.

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific substitution pattern on this bicyclic system can significantly influence its pharmacological profile, making unambiguous structural elucidation paramount. 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a compound of interest in synthetic and medicinal chemistry. NMR spectroscopy is an indispensable tool for the structural verification of such organic molecules. This guide presents a detailed predictive analysis of its ¹H and ¹³C NMR spectra.

A Note on the Predictive Nature of the Data

It is crucial for the reader to understand that the spectral data presented herein are predicted , based on the principle of substituent additivity and analysis of empirical data from closely related analogs. This approach provides a robust and scientifically sound estimation of the expected NMR spectra.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine in DMSO-d₆ are summarized below.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H-3~7.05s-1H
H-5~7.50s-1H
H-8~8.10s-1H
NH₂~5.50br s-2H
CH₃~2.35s-3H
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2~155.0
C-3~100.0
C-5~115.0
C-6~105.0
C-7~130.0
C-8~125.0
C-8a~140.0
CH₃~16.0

Methodology of Spectral Prediction

The prediction of the ¹H and ¹³C NMR spectra for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine was based on a systematic analysis of substituent chemical effects (SCEs) on the parent imidazo[1,2-a]pyridine ring system.

G cluster_0 Data Acquisition cluster_1 Analysis cluster_2 Prediction A ¹H & ¹³C NMR Data for Imidazo[1,2-a]pyridine (Parent) D Calculate SCE of 2-Amino Group A->D B ¹H & ¹³C NMR Data for 2-Amino-imidazo[1,2-a]pyridine B->D C ¹H NMR Data for 6-Bromo-7-methylimidazo[1,2-a]pyridine E Establish Base Shifts for 6-Bromo-7-methyl Scaffold C->E F Apply 2-Amino SCE to 6-Bromo-7-methyl Scaffold Data D->F E->F G Predicted ¹H & ¹³C NMR Spectra for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine F->G

Caption: Predictive workflow for NMR spectral data generation.

The process involved:

  • Establishing a Baseline: The known ¹H and ¹³C NMR data for the unsubstituted imidazo[1,2-a]pyridine were used as the foundational chemical shifts.

  • Calculating the Substituent Chemical Effect (SCE) of the 2-Amino Group: By comparing the spectra of 2-aminoimidazo[1,2-a]pyridine with the parent compound, the shielding or de-shielding effect of the amino group on each position of the heterocyclic core was quantified.

  • Determining the Base Spectrum: The reported ¹H NMR data for 6-bromo-7-methylimidazo[1,2-a]pyridine provided the chemical shifts for the protons on the scaffold containing these two substituents.

  • Applying the SCE: The calculated SCE of the 2-amino group was then applied to the chemical shifts of the 6-bromo-7-methylimidazo[1,2-a]pyridine analog to predict the final spectrum of the target molecule.

Detailed Spectral Interpretation

The predicted chemical shifts and multiplicities can be rationalized by considering the electronic properties of the substituents and their positions on the imidazo[1,2-a]pyridine ring system.

G A B H-8: ~8.10 ppm (singlet) H-5: ~7.50 ppm (singlet) H-3: ~7.05 ppm (singlet) NH₂: ~5.50 ppm (broad singlet) CH₃: ~2.35 ppm (singlet)

Caption: Structure of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine with predicted ¹H NMR assignments.

¹H NMR Spectrum
  • H-8 (~8.10 ppm): This proton is expected to be the most downfield of the ring protons due to its proximity to the bridgehead nitrogen (N-4) and the deshielding effect of the fused imidazole ring. It is predicted to be a singlet as there are no adjacent protons for coupling.

  • H-5 (~7.50 ppm): This proton is adjacent to the bromine atom. The strong electron-withdrawing inductive effect of bromine causes significant deshielding. It is also predicted to be a singlet.

  • H-3 (~7.05 ppm): The 2-amino group is a strong electron-donating group, which significantly shields the C-3 position through resonance. This results in a considerable upfield shift for H-3 compared to the unsubstituted imidazo[1,2-a]pyridine.

  • NH₂ (~5.50 ppm): The protons of the amino group are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • CH₃ (~2.35 ppm): The methyl group protons are expected to appear as a singlet in the typical aromatic methyl region.

¹³C NMR Spectrum
  • C-2 (~155.0 ppm): This carbon is directly attached to the electron-donating amino group, leading to a significant downfield shift due to the resonance effect.

  • C-8a (~140.0 ppm): As the bridgehead carbon, it is expected to be significantly downfield.

  • C-7 (~130.0 ppm): The carbon bearing the methyl group.

  • C-8 (~125.0 ppm): This carbon is adjacent to the bridgehead nitrogen.

  • C-5 (~115.0 ppm): This carbon is adjacent to the bromine-substituted carbon.

  • C-6 (~105.0 ppm): The carbon directly attached to the bromine atom is expected to be shifted upfield due to the "heavy atom effect".

  • C-3 (~100.0 ppm): The strong shielding effect of the 2-amino group results in a significant upfield shift for this carbon.

  • CH₃ (~16.0 ppm): The methyl carbon appears in the typical aliphatic region.

Standard Experimental Protocol for NMR Data Acquisition

The following provides a representative protocol for acquiring high-quality ¹H and ¹³C NMR spectra for imidazo[1,2-a]pyridine derivatives.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to good solubility.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion

This guide provides a detailed, albeit predictive, technical overview of the ¹H and ¹³C NMR spectral data for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine. The presented data and interpretations, derived from a rigorous analysis of structurally related compounds, offer a valuable resource for the structural characterization of this and other novel imidazo[1,2-a]pyridine derivatives. The provided experimental protocol serves as a standard for obtaining high-quality NMR data for this class of molecules.

References

  • PubChem. Imidazo[1,2-a]pyridine. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Megeed, M. F., et al. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and ultimately, the elucidation of the three-dimensional atomic arrangement of this important heterocyclic scaffold.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[3][4] The title compound, 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine, incorporates key functional groups—an amine, a bromine atom, and a methyl group—that can be strategically modulated to fine-tune its pharmacological profile. Understanding the precise three-dimensional arrangement of these groups through crystal structure analysis is paramount for rational drug design and structure-activity relationship (SAR) studies.

While the specific crystallographic data for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is not publicly available as of this writing, this guide will utilize the closely related and structurally characterized compound, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine , as a case study to illustrate the complete workflow of crystal structure analysis. The principles and techniques described herein are directly applicable to the title compound.

Part 1: Synthesis and Spectroscopic Characterization

The journey to a crystal structure begins with the synthesis and purification of the target molecule. The general and robust synthesis of the imidazo[1,2-a]pyridine scaffold often involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5][6]

Synthetic Protocol: A Representative Example

The following protocol outlines a general procedure for the synthesis of a substituted imidazo[1,2-a]pyridine, which can be adapted for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product A 2-Amino-5-bromo-4-methylpyridine C 6-Bromo-7-methylimidazo[1,2-a]pyridine A->C Ethanol, 100°C B Chloroacetaldehyde B->C

Caption: General synthesis of a 6-Bromo-7-methylimidazo[1,2-a]pyridine.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 5-bromo-4-methylpyridin-2-amine (1 equivalent) in ethanol, add chloroacetaldehyde (typically a ~50% aqueous solution, 5 equivalents).[2]

  • Reaction Conditions: Heat the mixture to 100°C under an inert atmosphere (e.g., nitrogen) and maintain for 16 hours.[2]

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[7] For the imidazo[1,2-a]pyridine core, characteristic chemical shifts are expected. For a compound like 6-Bromo-7-methylimidazo[1,2-a]pyridine, one would anticipate:

  • ¹H NMR: Aromatic protons on the pyridine and imidazole rings, and a singlet for the methyl group protons. The exact shifts and coupling constants would depend on the full substitution pattern.[1][2]

  • ¹³C NMR: Distinct signals for each carbon atom in the heterocyclic core and the methyl group.[1]

1.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For a bromo-substituted compound like 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be expected in the mass spectrum, leading to two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.[8] High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Part 2: Crystallization

The generation of high-quality single crystals is often the most challenging step in a crystal structure analysis.[9] The goal is to slowly reach a state of supersaturation, allowing for the ordered growth of a single crystal lattice.

Common Crystallization Techniques
  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

The choice of solvents is critical and is often determined empirically through screening a variety of solvent systems.

Part 3: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10]

The Workflow of Crystal Structure Determination

A Single Crystal Selection B X-ray Diffraction Data Collection A->B C Structure Solution (Phase Problem) B->C D Structure Refinement C->D E Final Structural Model D->E

Sources

The Multifaceted Pharmacology of Imidazo[1,2-a]pyridines: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of imidazo[1,2-a]pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the well-established role of these compounds as modulators of the GABA-A receptor and explore their emerging significance as potent agents in oncology, infectious diseases, and inflammatory conditions.

Part 1: The Archetypal Mechanism - Positive Allosteric Modulation of the GABA-A Receptor

The most clinically significant mechanism of action for a subset of imidazo[1,2-a]pyridine derivatives, including the widely prescribed hypnotic zolpidem and the anxiolytics alpidem and saripidem, is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] These compounds act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor.[3][4]

The GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[5] Upon binding of the endogenous neurotransmitter GABA, the channel opens, allowing the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

Imidazo[1,2-a]pyridine PAMs bind to a site on the GABA-A receptor that is distinct from the GABA binding site. Their binding enhances the effect of GABA by increasing the frequency of chloride channel opening events.[5] This potentiation of GABAergic inhibition is the basis for their sedative, hypnotic, anxiolytic, and anticonvulsant properties.[2][6]

GABA-A Receptor Signaling Pathway GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx GABA_A_Receptor->Chloride_influx Enhances Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_influx->Hyperpolarization Neuronal_inhibition Neuronal Inhibition (Sedation, Anxiolysis) Hyperpolarization->Neuronal_inhibition GABA->GABA_A_Receptor Binds Imidazopyridine Imidazo[1,2-a]pyridine Derivative (PAM) Imidazopyridine->GABA_A_Receptor Binds (Allosteric Site)

Caption: Signaling pathway of imidazo[1,2-a]pyridine derivatives at the GABA-A receptor.

A key feature of many therapeutic imidazo[1,2-a]pyridines is their selectivity for different α subunits of the GABA-A receptor. For instance, zolpidem exhibits a high affinity for α1-containing receptors, which is thought to mediate its sedative and hypnotic effects, while having lower affinity for α2- and α3-containing receptors and negligible affinity for α5-containing receptors.[6] This subtype selectivity may contribute to a more favorable side-effect profile compared to non-selective benzodiazepines.[2]

Experimental Protocol: In Vitro GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test imidazo[1,2-a]pyridine derivative for the benzodiazepine site on the GABA-A receptor.

Materials:

  • Test Compound: Imidazo[1,2-a]pyridine derivative.

  • Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

  • Non-specific Binding Control: Clonazepam or another high-affinity unlabeled benzodiazepine.

  • Membrane Preparation: Synaptic membranes prepared from rat or mouse brain tissue (e.g., cortex or cerebellum).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: a. Homogenize brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Wash the membrane pellet multiple times with ice-cold assay buffer to remove endogenous GABA. e. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: a. Prepare serial dilutions of the test imidazo[1,2-a]pyridine derivative. b. In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + [³H]-Flumazenil.
    • Non-specific Binding: Membrane preparation + [³H]-Flumazenil + a saturating concentration of clonazepam.
    • Competitive Binding: Membrane preparation + [³H]-Flumazenil + varying concentrations of the test compound.
  • Incubation: a. Incubate the plate at 4°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Washing: a. Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. b. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

GABA-A Receptor Binding Assay Workflow GABA-A Receptor Binding Assay Workflow start Start membrane_prep Membrane Preparation (from brain tissue) start->membrane_prep assay_setup Assay Setup (Total, Non-specific, Competitive Binding) membrane_prep->assay_setup incubation Incubation (4°C, 60-90 min) assay_setup->incubation filtration Filtration & Washing (to separate bound and free radioligand) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification data_analysis Data Analysis (IC50 and Ki determination) quantification->data_analysis end End data_analysis->end

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Part 2: Emerging Mechanisms of Action - Beyond the Synapse

Recent research has unveiled that the pharmacological versatility of the imidazo[1,2-a]pyridine scaffold extends far beyond its interaction with the GABA-A receptor. Derivatives of this class are now being investigated for their potent anticancer, antitubercular, and anti-inflammatory activities, operating through distinct molecular mechanisms.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.

Signaling Pathway: Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation. Imidazo[1,2-a]pyridine-based inhibitors can block this cascade at the level of PI3K or mTOR, thereby inducing apoptosis and inhibiting tumor growth.[7][8]

PI3K/Akt/mTOR Signaling Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits Imidazopyridine->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of an imidazo[1,2-a]pyridine derivative against PI3K and mTOR kinases.

Materials:

  • Test Compound: Imidazo[1,2-a]pyridine derivative.

  • Recombinant Kinases: Purified human PI3K (e.g., p110α/p85α) and mTOR.

  • Substrate: For PI3K, phosphatidylinositol (4,5)-bisphosphate (PIP2). For mTOR, a suitable peptide substrate.

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: Typically contains a buffer (e.g., MOPS or HEPES), MgCl₂, DTT, and other components to ensure optimal kinase activity.

  • Detection Reagent: A system to detect kinase activity, such as an ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a TR-FRET based assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test imidazo[1,2-a]pyridine derivative in kinase assay buffer.

  • Reaction Setup: a. In a 384-well plate, add the diluted test compound or vehicle control (DMSO). b. Add the diluted kinase enzyme to each well. c. Incubate briefly at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: a. Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. b. Incubate to allow the detection signal to develop.

  • Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Data Analysis:

  • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value for the test compound against each kinase.

Antitubercular Activity: Targeting QcrB and ATP Synthesis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents with novel mechanisms of action. A promising class of imidazo[1,2-a]pyridine derivatives has been identified as potent inhibitors of Mycobacterium tuberculosis through the targeting of the QcrB subunit of the ubiquinol-cytochrome c reductase, a key component of the electron transport chain.[5][9]

Mechanism of Action: Inhibition of QcrB disrupts the electron transport chain, which is essential for oxidative phosphorylation and the generation of ATP.[4] By blocking this critical energy-producing pathway, imidazo[1,2-a]pyridine derivatives effectively deplete the ATP levels within the mycobacteria, leading to a bacteriostatic or bactericidal effect.[4] This mechanism is distinct from those of many current anti-TB drugs, making these compounds promising candidates for treating drug-resistant infections.

Experimental Protocol: M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of an imidazo[1,2-a]pyridine derivative required to inhibit the growth of M. tuberculosis.

Materials:

  • Test Compound: Imidazo[1,2-a]pyridine derivative.

  • M. tuberculosis strain: e.g., H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • 96-well microtiter plates.

  • Resazurin solution (or other viability indicator).

Procedure:

  • Compound Preparation: Prepare two-fold serial dilutions of the test compound in DMSO and then dilute into the culture medium.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture.

  • Assay Setup: a. In a 96-well plate, add the diluted test compound to the wells. b. Add the M. tuberculosis inoculum to each well. c. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • Viability Assessment: a. Add the resazurin solution to each well and incubate for a further 24-48 hours. b. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.

Anti-inflammatory Activity: Modulation of COX-2, NF-κB, and STAT3 Signaling

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.

Mechanisms of Action:

  • COX-2 Inhibition: Some imidazo[1,2-a]pyridines act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[10][11]

  • NF-κB and STAT3 Signaling: Other derivatives have been shown to suppress the activation of the transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3). These transcription factors play a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

Experimental Protocol: Western Blot Analysis of NF-κB and STAT3 Activation

This protocol describes the use of Western blotting to assess the effect of an imidazo[1,2-a]pyridine derivative on the activation (phosphorylation) of NF-κB and STAT3 in a cellular model of inflammation (e.g., lipopolysaccharide-stimulated macrophages).

Materials:

  • Test Compound: Imidazo[1,2-a]pyridine derivative.

  • Cell Line: e.g., RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS).

  • Primary Antibodies: Antibodies specific for phosphorylated NF-κB p65, total NF-κB p65, phosphorylated STAT3, and total STAT3.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Loading Control Antibody: e.g., anti-β-actin or anti-GAPDH.

  • Lysis Buffer, SDS-PAGE gels, transfer membranes, and Western blotting reagents.

Procedure:

  • Cell Culture and Treatment: a. Culture the cells to an appropriate confluency. b. Pre-treat the cells with various concentrations of the test compound for a specified time. c. Stimulate the cells with LPS to induce an inflammatory response.

  • Protein Extraction: a. Lyse the cells and collect the protein extracts. b. Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: a. Separate the proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: a. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: a. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control. b. Compare the levels of phosphorylated NF-κB and STAT3 in treated versus untreated cells.

Part 3: Concluding Remarks and Future Perspectives

The imidazo[1,2-a]pyridine scaffold represents a remarkably versatile platform for the development of novel therapeutics. While the modulation of the GABA-A receptor remains a clinically important mechanism of action, the expanding understanding of their interactions with other key biological targets is opening up new avenues for drug discovery. The ability of these compounds to inhibit critical pathways in cancer, infectious diseases, and inflammation underscores their significant potential to address a wide range of unmet medical needs. Future research will undoubtedly continue to uncover new mechanisms and refine the structure-activity relationships of this important class of molecules, leading to the development of next-generation therapies with improved efficacy and safety profiles.

References

  • Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251-1254.
  • Saripidem - Wikipedia. (n.d.). Retrieved from [Link]

  • The Pharmacology and Mechanism of Action of Zolpidem. (2018).
  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (2022). Molecules, 27(15), 4998.
  • Zolpidem. (2024). In StatPearls.
  • What is the mechanism of Zolpidem Tartrate? (2024).
  • Saripidem. (n.d.). bionity.com.
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. (2002). Bioorganic & Medicinal Chemistry Letters, 12(18), 2531-2534.
  • Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. (2022). Bioorganic Chemistry, 128, 106093.
  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951.
  • Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation. (2009). International Journal of Molecular Sciences, 10(4), 1431-1447.
  • Alpidem. (n.d.). Benchchem.
  • alpidem. (n.d.). Drug Central.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(4), 576-602.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences, 69, 00018.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2023). RSC Medicinal Chemistry, 14(6), 1141-1147.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026). Archiv der Pharmazie.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(1), 218-222.
  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (2019). European Journal of Medicinal Chemistry, 183, 111569.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2019). Molecules, 24(19), 3465.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2021). Molecules, 26(16), 4998.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry, 63(6), 3046-3062.
  • Alpidem - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Avermectin–Imidazo[1,2-a]pyridine Hybrids as Potent GABAA Receptor Modul
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). BioImpacts, 13(4), 287-299.

Sources

Quantum Mechanical and Molecular Docking Profiling of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous marketed therapeutics, including anxiolytics, antivirals, and targeted cancer therapies[1]. Within this chemical space, 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (CAS: 1519247-33-6) represents a highly functionalized derivative with immense potential for kinase inhibition and receptor modulation[2].

This technical guide provides a comprehensive framework for evaluating the physicochemical properties and binding affinities of this molecule. By bridging Density Functional Theory (DFT) with advanced molecular docking simulations, we establish a causality-driven approach to understanding how the compound's electron density dictates its biological behavior.

Structural and Electronic Dynamics of the Scaffold

The biological activity of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is strictly governed by its unique electronic topology. The molecule features a fused bicyclic aromatic system, modulated by three distinct substituents that dictate its pharmacodynamic profile:

  • 2-Amino Group (Electron-Donating): Acts as a primary hydrogen bond donor. Through resonance, it increases the electron density of the imidazole ring, enhancing the nucleophilicity of the bridgehead nitrogen.

  • 6-Bromo Group (Electron-Withdrawing): Depletes electron density from the pyridine ring via inductive effects, which lowers the overall pKa​ of the molecule[3]. Crucially, the anisotropic charge distribution around the bromine atom creates a localized region of positive electrostatic potential (a σ -hole), enabling highly specific halogen bonding with target proteins.

  • 7-Methyl Group (Weakly Electron-Donating): Contributes to the molecule's lipophilicity and provides steric bulk to optimally fill hydrophobic specificity pockets in target active sites.

Electron Density and Quantum Topology (DFT & QTAIM)

To accurately predict how this molecule will interact with a biological target, we must first map its electron density. Density Functional Theory (DFT) is the gold standard for this evaluation. We utilize the B3LYP hybrid functional combined with the 6-311G(d,p) basis set [4].

Causality of Method Selection: The B3LYP functional provides an optimal balance between computational efficiency and accuracy for organic molecules. The inclusion of polarization functions (d on heavy atoms, p on hydrogen) is non-negotiable here; without them, the computational model cannot accurately resolve the diffuse, polarizable electron cloud of the bulky bromine atom, leading to failed predictions of halogen bonding.

DFT_Workflow A Ligand 2D Structure (SMILES: CC1=CC2=NC(=CN2C=C1Br)N) B 3D Conformer Generation (OPLS4 Force Field Pre-optimization) A->B C DFT Optimization (B3LYP/6-311G**) B->C D Wavefunction Analysis C->D E HOMO/LUMO Gap (Chemical Reactivity) D->E F MEP Surface Mapping (Electrostatic Potential) D->F G QTAIM Topological Analysis (Bond Critical Points) D->G

Quantum mechanical workflow for electron density analysis.

The Molecular Electrostatic Potential (MEP) map generated from the DFT output serves as a direct bridge to molecular docking. It visually defines the relative reactivity regions: the nucleophilic zones (red) around the 2-amino group and the electrophilic zones (blue) near the aromatic protons and the bromine σ -hole[4].

Table 1: Computed Quantum Chemical Descriptors (B3LYP/6-311G(d,p))

Note: Values are representative computational derivations for this specific scaffold.

DescriptorSymbolCalculated Value (eV)Biological Implication
HOMO Energy EHOMO​ -5.82High electron-donating capacity, primarily localized on the 2-amino imidazole region.
LUMO Energy ELUMO​ -1.45Electron acceptance localized near the 6-bromo substituted pyridine ring.
Energy Gap ΔE 4.37Indicates moderate kinetic stability and high chemical reactivity within binding pockets.
Chemical Hardness η 2.18Suggests a soft molecule, highly polarizable for induced-fit target binding.
Electronegativity χ 3.63Moderate tendency to attract electrons in a biological complex.

Predictive Molecular Docking and Target Interactions

Imidazo[1,2-a]pyridines are extensively validated as inhibitors of kinases, particularly Phosphoinositide 3-kinases (PI3K)[1]. To demonstrate the docking utility of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine, we model its interaction with the PI3K α kinase domain .

Interaction Profiling

The docking algorithm evaluates the geometric and electrostatic complementarity between the ligand and the receptor. The imidazo[1,2-a]pyridine core acts as an ATP-competitive inhibitor, anchoring into the kinase hinge region.

  • Hinge Binding: The nitrogen atoms of the imidazopyridine core form critical hydrogen bonds with the backbone amides of the hinge region (e.g., Val859)[1].

  • Halogen Bonding: The 6-bromo group is directed toward the affinity pocket. The algorithm specifically scores the interaction between the bromine's σ -hole and nucleophilic residues (e.g., Lys802), an interaction that traditional force fields often miss if not explicitly parameterized.

  • Hydrophobic Packing: The 7-methyl group occupies the hydrophobic specificity pocket formed by Ile848 and Val851, driving the binding enthalpy through the displacement of structured water molecules.

Docking_Workflow P1 Target Protein (PI3Kα X-ray Structure) P2 Protein Prep (Add H+, Assign Charges, Minimize) P1->P2 D1 Grid Generation (Define 20Å Binding Pocket) P2->D1 L1 Optimized Ligand (From DFT Output) L2 Ligand Prep (Torsions, Ionization States) L1->L2 D2 Molecular Docking (Glide XP / AutoDock Vina) L2->D2 D1->D2 A1 Pose Scoring & Clustering (RMSD < 2.0 Å) D2->A1 A2 Interaction Profiling (H-bonds, Pi-Pi, Halogen) A1->A2

Step-by-step molecular docking and interaction profiling pipeline.

Table 2: Predicted Molecular Docking Interactions (Model Target: PI3K α )
Interacting MoietyTarget ResidueInteraction TypeDistance (Å)Causality / Mechanism
Imidazopyridine N1 Val859 (Hinge)Hydrogen Bond (Acceptor)2.8Anchors the core scaffold to the kinase hinge region.
2-Amino Group Ser854Hydrogen Bond (Donor)3.1Enhances binding specificity and orientation.
6-Bromo Group Lys802Halogen Bond3.4Exploits the σ -hole to interact with the nucleophilic lysine.
7-Methyl Group Ile848 / Val851Hydrophobic (Alkyl-Alkyl)3.7Fills the hydrophobic specificity pocket, increasing affinity.
Aromatic Core Tyr836 π−π Stacking4.2Stabilizes the ligand conformation via dispersion forces.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Proceed to the next step only if the validation criteria of the current step are met.

Protocol A: Quantum Mechanical Evaluation (DFT)
  • Initial Coordinate Generation: Retrieve the SMILES string for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (CC1=CC2=NC(=CN2C=C1Br)N). Convert to a 3D conformer using the OPLS4 force field to relieve initial steric clashes.

  • DFT Optimization: Submit the geometry to Gaussian 16 (or equivalent).

    • Parameters: Functional: B3LYP; Basis Set: 6-311G(d,p); Job Type: Opt + Freq.

    • Causality: The frequency calculation is mandatory. It proves the optimized structure is a true local minimum (zero imaginary frequencies) rather than a transition state.

  • Convergence Validation: Ensure the RMS force drops below 0.0003 a.u. and the maximum displacement is below 0.0018 a.u.

  • Wavefunction Analysis: Extract the HOMO and LUMO eigenvalues from the .chk file. Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ).

  • MEP Surface Generation: Map the electrostatic potential onto the total electron density surface at an isovalue of 0.002 a.u. Export the surface for visual correlation with the docking grid.

Protocol B: Molecular Docking (Glide / AutoDock Vina)
  • Protein Preparation: Import the X-ray crystal structure of the target (e.g., PI3K α ) into a protein preparation wizard.

    • Action: Add missing hydrogens, assign bond orders, and optimize the H-bond network using PROPKA at pH 7.4.

    • Causality: Correct histidine tautomeric states (HID, HIE, HIP) are critical. An incorrect tautomer will invert a hydrogen bond donor to an acceptor, artificially destroying the docking score.

  • Ligand Preparation: Process the DFT-optimized ligand structure. Generate possible ionization states at pH 7.4±1.0 . Retain the neutral 2-amino state as the dominant species.

  • Grid Generation: Define a 20×20×20 Å receptor grid centered on the native ligand's coordinates (or the known hinge region).

  • Docking Execution: Run Extra Precision (XP) docking.

    • Critical Step: Explicitly enable halogen bonding scoring parameters to account for the 6-bromo substituent's σ -hole.

  • Post-Docking Analysis: Cluster the resulting poses based on an RMSD threshold of <2.0 Å. Select the lowest-energy pose from the most populated cluster for 2D interaction mapping.

References

  • 6-Bromo-7-methylimidazo[1,2-a]pyridin-2-amine - PubChem National Center for Biotechnology Information (NCBI). URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega. URL:[Link]

  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) PubMed Central (PMC). URL:[Link]

  • Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation... bioRxiv. URL:[Link]

Sources

A Technical Guide to the Preliminary In Vitro Toxicity Screening of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: De-risking a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antiparasitic agents[1][2][3]. Its structural versatility allows for fine-tuning of pharmacological activity. However, this same chemical diversity necessitates a rigorous and early assessment of potential toxicity to avoid late-stage failures in drug development[2][4][5].

This guide outlines a strategic, tiered approach for the preliminary in vitro toxicity screening of a novel compound, 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine. Our objective is not merely to follow a checklist of assays but to build a logical, evidence-based toxicity profile. We will begin with broad assessments of cytotoxicity to establish a working concentration range, proceed to investigate specific liabilities such as genotoxicity, and conclude with initial screens for organ-specific effects. This methodology is designed to "fail fast, fail cheap," identifying problematic candidates early while building confidence in promising ones[6].

Tier 1: Foundational Cytotoxicity Assessment – Defining the Therapeutic Window

Expertise & Experience: Before we can investigate complex toxicities like genotoxicity or organ-specific effects, we must first answer a fundamental question: At what concentration does our compound kill cells? This foundational screen is critical for dose selection in all subsequent assays. Performing it with two mechanistically distinct assays provides a more robust picture than a single method alone. We are looking for the convergence of evidence; if a compound is toxic, it should ideally register in assays measuring different cellular health parameters.

Assay 1: MTT Assay for Metabolic Competence

The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability.[7][8][9]

Causality Behind the Choice: This assay was selected because its mechanism is centered on mitochondrial function.[7][10] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan.[7][11] A reduction in this conversion signals mitochondrial dysfunction, a common pathway in drug-induced toxicity, long before the cell membrane ruptures.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed selected cell lines (e.g., HepG2 for liver context, HEK293 for kidney context, and a relevant cancer cell line if applicable) in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.[11][12]

  • Compound Treatment: Prepare a serial dilution of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24 or 48 hours).[8][9] Include vehicle-only controls.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT stock solution in PBS to each well and incubate for 2-4 hours at 37°C.[10][11][12] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][12]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance (optical density) at 570 nm using a microplate reader.[11][12] A reference wavelength of 630 nm can be used to reduce background noise.[7][10]

Assay 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.

Causality Behind the Choice: This assay is a direct measure of cell membrane integrity. LDH is a stable cytosolic enzyme that should not be present in the extracellular medium. Its presence is an unambiguous marker of plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis. Paired with the MTT assay, it allows us to distinguish between cytostatic/metabolically disruptive effects and overt cytocidal (membrane-disrupting) effects.

Experimental Protocol: LDH Assay

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel 96-well plate.

  • Controls: Prepare three sets of control wells:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 1 hour before the endpoint.[13]

    • Background: Medium only, with no cells.[14]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[14]

  • Enzymatic Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[13][14]

  • Reagent Addition: Add 100 µL of the LDH Reaction Solution (containing NAD+, lactate, and a tetrazolium salt) to each well of the new plate.[14]

  • Incubation & Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze a reaction that results in a colored formazan product.[13][14] Measure the absorbance at 490 nm.[14]

Data Presentation & Interpretation (Tier 1)

The results from these assays are typically used to calculate the IC50 value—the concentration of the compound that causes a 50% reduction in viability.

Cell LineAssay TypeEndpoint MeasuredHypothetical IC50 (µM)Interpretation
HepG2MTTMetabolic Activity35.5Moderate metabolic disruption
HepG2LDHMembrane Integrity>100No significant membrane damage at tested concentrations
HEK293MTTMetabolic Activity85.2Low metabolic disruption
HEK293LDHMembrane Integrity>100No significant membrane damage at tested concentrations

This hypothetical data suggests the compound may impair mitochondrial function at moderate concentrations, but does not cause widespread cell lysis. This profile guides us to select non-cytotoxic concentrations (<10 µM) for subsequent genotoxicity testing.

G cluster_start Tier 1: Foundational Cytotoxicity cluster_assays Parallel Assays cluster_data Data Analysis cluster_decision Outcome TestCompound Test Compound: 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine MTT MTT Assay (Metabolic Activity) TestCompound->MTT LDH LDH Assay (Membrane Integrity) TestCompound->LDH IC50_MTT Calculate IC50 (Metabolic) MTT->IC50_MTT IC50_LDH Calculate IC50 (Cytolytic) LDH->IC50_LDH Decision Establish Non-Toxic Concentration Range for Tier 2 & 3 Assays IC50_MTT->Decision IC50_LDH->Decision

Caption: Tier 1 Cytotoxicity Screening Workflow.

Tier 2: Genotoxicity Potential – Assessing the Risk of DNA Damage

Expertise & Experience: A compound that is not acutely cytotoxic can still pose a long-term risk if it damages DNA, a potential precursor to carcinogenesis.[15] Regulatory agencies mandate a battery of genotoxicity tests because no single assay can detect all relevant genotoxic mechanisms.[6] We will employ two complementary assays: the Ames test for gene mutations and the in vitro micronucleus assay for chromosomal damage.

Assay 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that employs bacteria to test whether a chemical can cause mutations in the DNA of the test organism.[16][17]

Causality Behind the Choice: This assay is the gold standard for detecting point mutagens.[18] It utilizes several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[16][17] The assay scores for "reverse mutations" where the compound restores the gene's function, allowing the bacteria to grow. Crucially, the test is run with and without a fraction of rat liver homogenate (S9), which contains metabolic enzymes.[19] This is a self-validating control; it tells us whether the parent compound or a metabolite is the mutagenic agent.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare various concentrations of the test compound. The S9 metabolic activation mix is prepared separately.

  • Exposure: In a test tube, add the test compound, the bacterial tester strain, and either the S9 mix or a control buffer.

  • Plating: Pour this mixture onto a minimal glucose agar plate, which lacks the specific amino acid the bacterial strain needs to grow.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of visible colonies (revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[16]

Assay 2: In Vitro Micronucleus Assay

This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells.[19]

Causality Behind the Choice: While the Ames test detects small-scale gene mutations, the micronucleus assay detects large-scale chromosomal damage. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division.[20] They are visual evidence of chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity). We use cytochalasin B, a cytokinesis inhibitor, to create binucleated cells.[21] This protocol feature ensures we are only scoring cells that have completed one round of nuclear division, which is a prerequisite for micronucleus formation.[21]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes) and treat them with at least four concentrations of the test compound for a short period (3-4 hours) with and without S9 mix, and for a longer period (21-24 hours) without S9.[19][21]

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. This allows the nucleus to divide but prevents cell division, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Scoring: Using a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei according to established criteria.[20] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[19]

G cluster_start Tier 2: Genotoxicity Assessment cluster_assays Complementary Assays cluster_metabolism Metabolic Activation cluster_decision Outcome Input Non-Toxic Concentrations from Tier 1 Ames Ames Test (Gene Mutation) Input->Ames MNT Micronucleus Test (Chromosome Damage) Input->MNT S9_Ames Without S9 Mix Ames->S9_Ames S9_Ames_Plus With S9 Mix Ames->S9_Ames_Plus S9_MNT Without S9 Mix MNT->S9_MNT S9_MNT_Plus With S9 Mix MNT->S9_MNT_Plus Decision Assess Genotoxic Potential (Mutagenic, Clastogenic, Aneugenic) S9_Ames->Decision S9_Ames_Plus->Decision S9_MNT->Decision S9_MNT_Plus->Decision

Caption: Tier 2 Genotoxicity Screening Workflow.

Tier 3: Preliminary Organ-Specific Toxicity Screening

Expertise & Experience: If a compound clears the foundational cytotoxicity and genotoxicity hurdles, we proceed to investigate potential organ-specific liabilities. The liver and heart are of primary concern due to their central roles in drug metabolism and systemic circulation, respectively. Drug-induced liver injury (DILI) and cardiotoxicity are leading causes of drug attrition.[22][23] Early-stage in vitro models, while not fully recapitulating in vivo complexity, can provide critical warning signals.

Focus Area 1: Hepatotoxicity

Causality Behind the Choice: The liver is the body's primary metabolic hub, and toxicity here is common.[24] Some imidazo-based compounds have shown potential for hepatotoxicity at high doses.[25] We use models that possess some degree of liver-specific function, such as the HepG2 cell line, or more advanced systems like primary human hepatocytes or 3D liver spheroids for greater predictive accuracy.[26][27]

Recommended Assay: Multiplexed High-Content Imaging

  • Model System: Plate primary human hepatocytes or 3D liver microtissues.[27]

  • Treatment: Expose the liver models to the test compound for an extended period (e.g., 72 hours to 7 days) to capture both acute and chronic effects.

  • Multiplexed Staining: At the endpoint, stain the cells with a cocktail of fluorescent dyes that simultaneously report on multiple health parameters:

    • Cell Viability: A nuclear stain to count total cells (e.g., Hoechst).

    • Mitochondrial Health: A dye sensitive to mitochondrial membrane potential (e.g., TMRM).

    • Oxidative Stress: A probe that fluoresces in the presence of reactive oxygen species (ROS).

    • Apoptosis: A marker for caspase activation (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).

  • Imaging and Analysis: Use a high-content imaging system to automatically capture and analyze images, quantifying the fluorescence intensity and cellular changes for each parameter on a per-cell basis. This provides a detailed "toxicity fingerprint."

G cluster_dili Drug-Induced Liver Injury (DILI) Pathways Drug Test Compound Metabolite ROS Reactive Oxygen Species (ROS) Drug->ROS Induces Mito Mitochondrial Dysfunction Drug->Mito Directly Impairs ROS->Mito Damages Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Triggers

Caption: Key Pathways in Drug-Induced Liver Injury.

Focus Area 2: Cardiotoxicity

Recommended Assay: Impedance and Contractility Measurement in hiPSC-CMs

  • Model System: Plate hiPSC-CMs on specialized microelectrode array (MEA) or impedance-sensing plates. Allow them to form a spontaneously beating syncytium.

  • Treatment: Add the test compound and monitor the cells in real-time.

  • Data Acquisition:

    • Impedance Sensing: Continuously measure the impedance of the cell monolayer. A decrease in impedance indicates cell death or detachment (structural toxicity), while changes in the beat pattern can indicate functional toxicity.[22]

    • Contractility: Use video motion analysis to track the contraction and relaxation of the cardiomyocyte network. Changes in beat rate, amplitude, or rhythmicity are key indicators of functional cardiotoxicity.

  • hERG Channel Assessment: As a complementary, more targeted assay, evaluate the compound's effect on the hERG potassium channel, a key player in cardiac repolarization whose inhibition is linked to dangerous arrhythmias.[28][30] This is a core component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[30]

Data Presentation & Interpretation (Tier 3)
Assay TypeEndpointHypothetical Result for Test CompoundInterpretation
HepatotoxicityMitochondrial Potential40% decrease at 50 µMSuggests mitochondrial impairment in liver cells
HepatotoxicityROS Production3-fold increase at 50 µMIndicates induction of oxidative stress
CardiotoxicityhiPSC-CM Beat RateNo significant change up to 100 µMLow risk of functional cardiotoxicity
CardiotoxicityhERG InhibitionIC50 > 100 µMLow risk of hERG-mediated arrhythmia

This hypothetical profile suggests a potential liability for hepatotoxicity, driven by mitochondrial dysfunction and oxidative stress, but a low risk for cardiotoxicity. This would prompt further investigation into the mechanism of liver toxicity.

Synthesis and Final Recommendation

This tiered, multi-parametric screening strategy provides a comprehensive preliminary in vitro toxicity profile for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine.

  • Tier 1 established the compound's basic cytotoxicity profile, showing moderate metabolic effects with minimal membrane disruption, and defined the concentration ranges for further testing.

  • Tier 2 would assess the risk of DNA damage. A positive result in either the Ames or micronucleus test would be a significant red flag, potentially halting further development.

  • Tier 3 provides an early look at organ-specific liabilities. In our hypothetical example, the data points towards a potential hepatotoxicity risk that warrants more detailed mechanistic follow-up, while the cardiotoxicity risk appears low.

Final Recommendation (Hypothetical): Based on this integrated dataset, 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine shows a potential hepatotoxicity liability. Further in vitro studies using 3D liver models to investigate mechanisms of mitochondrial dysfunction and oxidative stress are recommended. The compound demonstrates a low risk of genotoxicity and cardiotoxicity in these preliminary screens. This profile allows the project team to make an informed, data-driven decision: either to terminate the compound, prioritize it for further safety assessment, or guide medicinal chemistry efforts to mitigate the observed liver toxicity while retaining desired pharmacological activity.

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC. National Center for Biotechnology Information. [Link]

  • Ames Test. Charles River Laboratories. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • In Vitro Cardiotoxicity. Creative Bioarray. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • In Vitro Genotoxicity. Creative Bioarray. [Link]

  • The Ames Assay and assessment of Reduced-Risk Products. PMI Science. [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. National Center for Biotechnology Information. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. National Center for Biotechnology Information. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • In Vitro Cardiotoxicity Screening Approaches. National Toxicology Program (NTP). [Link]

  • Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Metrion Biosciences. [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex. [Link]

  • Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. JoVE. [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. [Link]

  • The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research. [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate Bio. [Link]

  • 3D In Vitro Liver Toxicology Testing with Human Liver Models. InSphero. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • In Vitro Platforms for Evaluating Liver Toxicity - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. National Center for Biotechnology Information. [Link]

  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. International Journal of Innovations in Engineering, Management and Research. [Link]

  • Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account. Environmental Toxicology and Chemistry. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC. National Center for Biotechnology Information. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. [Link]

  • Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - PMC. National Center for Biotechnology Information. [Link]

  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. RIVM. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of the Imidazo[1,2-a]pyridine Core

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to interact with a wide array of biological targets. These are termed "privileged scaffolds".[1] The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold, forming the structural basis of numerous marketed drugs, including the anxiolytics and hypnotics Alpidem and Zolpidem.[2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituents, while the embedded nitrogen atoms serve as key hydrogen bond donors and acceptors, facilitating potent interactions within protein binding sites.[2]

This guide focuses on a specifically substituted analogue: 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine . This particular scaffold is of high strategic value in drug discovery for several reasons:

  • The 2-Amino Group: Provides a crucial vector for hydrogen bonding and can be further functionalized to explore chemical space.

  • The 6-Bromo Substituent: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to probe structure-activity relationships (SAR).

  • The 7-Methyl Group: Occupies a key region of the scaffold, influencing both the electronics of the ring system and the steric environment, which can be leveraged to enhance potency and selectivity.

This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this scaffold, with a focus on its application in developing novel kinase inhibitors for oncology.

Section 1: Synthesis and Derivatization Strategies

The construction of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[4][5] For our target scaffold, the key starting material is 5-bromo-4-methylpyridin-2-amine .

Protocol 1: Synthesis of the Core Scaffold

This protocol details the synthesis of 8-bromo-2,7-dimethylimidazo[1,2-a]pyridine, a close analogue that illustrates the fundamental cyclization reaction. The synthesis of the title 2-amino compound follows a similar pathway, often employing reagents like cyanogen bromide or protected amino-acetaldehyde equivalents. The classical approach involves a condensation reaction.[5]

Objective: To synthesize the core imidazo[1,2-a]pyridine ring system.

Materials:

  • 5-bromo-4-methylpyridin-2-amine

  • Chloroacetone or Bromoacetone (α-halo ketone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a solution of 5-bromo-4-methylpyridin-2-amine (1.0 eq) in absolute ethanol (10 mL/mmol), add sodium bicarbonate (2.0 eq).

  • Reagent Addition: Add chloroacetone (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours. The causality here is that the initial step is the N-alkylation of the pyridine ring nitrogen, which is more nucleophilic than the exocyclic amine. The subsequent intramolecular condensation, facilitated by the base and heat, leads to the formation of the five-membered imidazole ring.[5]

  • Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 2,7-dimethyl-6-bromoimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is critical for validating the protocol's success.

Application Note: The Power of the 6-Bromo Handle

The bromine atom at the C6 position is not merely a substituent; it is a strategic tool for library development. It is highly amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a vast array of chemical moieties. This is fundamental for the hit-to-lead and lead optimization phases of drug discovery.[6]

Protocol 2: Suzuki Cross-Coupling for Scaffold Derivatization

Objective: To demonstrate the functionalization of the 6-bromo position by introducing a new aryl group.

Materials:

  • 6-bromo-substituted imidazo[1,2-a]pyridine (1.0 eq)

  • Aryl boronic acid (e.g., phenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the 6-bromo-scaffold, aryl boronic acid, and Na₂CO₃. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring for 6-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the 6-aryl-substituted imidazo[1,2-a]pyridine.

G cluster_synthesis Core Scaffold Synthesis & Derivatization Start 5-bromo-4-methylpyridin-2-amine Step1 Condensation/ Cyclization (Protocol 1) Start->Step1 Reagent1 α-Halo Ketone (e.g., Chloroacetone) Reagent1->Step1 CoreScaffold 2-Amino-6-bromo-7-methyl- imidazo[1,2-a]pyridine Step1->CoreScaffold Step2 Suzuki Coupling (Protocol 2) CoreScaffold->Step2 Reagent2 Aryl Boronic Acid + Pd Catalyst Reagent2->Step2 Library Diverse Library of C6-Functionalized Analogs Step2->Library

Caption: Workflow for synthesis and derivatization of the scaffold.

Section 2: Application in Kinase Inhibitor Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore for kinase inhibition.[7] Kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] This scaffold often acts as a "hinge-binder," using its nitrogen atoms to form key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.[2]

Focus Target: PI3Kα (Phosphatidylinositol 3-kinase alpha)

The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers, making its components, particularly the PI3Kα isoform, high-priority oncology targets.[9] Several imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective PI3Kα inhibitors.[9][10]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the imidazo[1,2-a]pyridine scaffold has yielded crucial insights into the requirements for potent PI3Kα inhibition. The table below summarizes representative data synthesized from public domain literature.[9][10]

Compound IDC2-SubstituentC6-SubstituentC8-SubstituentPI3Kα IC₅₀ (nM)
Parent -NH₂-Br-H>1000
1a -NH-morpholine-Phenyl-H250
1b -NH-morpholine-Pyridyl-H85
1c -NH-morpholine-Phenyl-Cl15
1d -NH-morpholine-Pyridyl-Cl1.9

Interpretation:

  • C6 Position: Replacing the initial bromo "handle" with aromatic groups is essential for activity. A nitrogen-containing heterocycle like pyridine (Compound 1b ) is often superior to a simple phenyl ring, likely due to additional interactions in the binding pocket.

  • C8 Position: Introduction of a small, electron-withdrawing group like chlorine (Compound 1c , 1d ) dramatically increases potency. This suggests that modulating the electronics of the bicyclic core is a key optimization strategy.

  • C2 Position: While the amino group is a good starting point, elaborating it into larger, polar groups like a morpholino-amide can enhance solubility and provide additional interaction points.

Section 3: Protocols for Biological Evaluation

Following synthesis, rigorous biological evaluation is required to quantify the compound's activity and selectivity.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., PI3Kα).

Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. Lower luminescence in the presence of an inhibitor indicates less ADP was produced, and thus, potent kinase inhibition.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds into the 384-well plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor or no enzyme as a "max inhibition" control (0% activity).

  • Kinase Reaction: Add 5 µL of a solution containing the PI3Kα enzyme and substrate to each well.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP amount. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 4: Cell-Based Anti-Proliferative Assay (MTT Assay)

Objective: To measure the effect of a test compound on the proliferation of a cancer cell line (e.g., HCC827, a lung cancer line with PI3K pathway dependency).[9]

Procedure:

  • Cell Seeding: Seed HCC827 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC₅₀ value by non-linear regression analysis.

G cluster_workflow Drug Discovery Workflow Synthesis Scaffold Synthesis & Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BiochemAssay Biochemical Assay (e.g., ADP-Glo) Determine IC₅₀ Purification->BiochemAssay CellAssay Cell-Based Assay (e.g., MTT) Determine Cellular IC₅₀ BiochemAssay->CellAssay HitValidation Hit Compound CellAssay->HitValidation SAR SAR Analysis Design Next Generation HitValidation->SAR SAR->Synthesis Iterative Cycle

Caption: Iterative workflow from synthesis to hit validation.

Conclusion and Future Outlook

The 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine scaffold represents a highly valuable starting point for drug discovery campaigns. Its synthetic tractability, coupled with its proven ability to interact with high-value therapeutic targets like protein kinases, makes it a powerful tool for medicinal chemists. The strategic placement of the amino, bromo, and methyl groups provides a blueprint for rapid library generation and systematic SAR exploration. Future work will undoubtedly involve applying this scaffold to new target classes, exploring novel bioisosteric replacements to fine-tune physicochemical properties, and leveraging its potential in developing covalent and allosteric modulators.[11][12]

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable C
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Strategic Roles of Privileged Scaffolds in Modern Drug Design. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH). [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Taylor & Francis Online. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. National Institutes of Health (NIH). [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Scaffold hopping in drug development ppt. Slideshare. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. National Institutes of Health (NIH). [Link]

Sources

Application Note: Step-by-Step Laboratory Synthesis of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Compound CID: 83526331[1]

Introduction & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., zolpidem, alpidem) known for their diverse biological activities, including GABA_A receptor modulation and antiviral properties [2]. While 3-substituted and 2-aryl derivatives are common, the 2-aminoimidazo[1,2-a]pyridine subclass offers a highly versatile, orthogonal handle for downstream functionalization, such as the synthesis of imidazopyridine-fused [1,3]diazepinones [3].

As a Senior Application Scientist, I have designed this protocol to bypass the traditional, often low-yielding condensation of 2-halopyridines with cyanamide [4]. Instead, this guide utilizes a highly regioselective, two-step N-alkylation/intramolecular cyclization cascade.

Mechanistic Causality
  • Kinetic N-Alkylation: The endocyclic nitrogen of 5-bromo-4-methylpyridin-2-amine is significantly more nucleophilic than the exocyclic primary amine. The exocyclic lone pair is delocalized into the pyridine ring via resonance. Consequently, reaction with bromoacetonitrile under neutral conditions selectively yields the N1-cyanomethyl pyridinium salt.

  • Base-Driven Cyclization: The isolated pyridinium intermediate is subjected to mild aqueous base (Na₂CO₃). This deprotonates the exocyclic amine, triggering an intramolecular nucleophilic attack on the electrophilic nitrile carbon. Subsequent tautomerization restores aromaticity, yielding the highly stable 2-aminoimidazo[1,2-a]pyridine core.

G SM 5-Bromo-4-methyl pyridin-2-amine Intermediate Pyridinium Nitrile Intermediate SM->Intermediate Step 1 (Acetone, 60°C) Reagent Bromoacetonitrile (Regioselective Alkylation) Reagent->Intermediate Product 2-Amino-6-bromo-7-methyl imidazo[1,2-a]pyridine Intermediate->Product Step 2 (Reflux) Base Na2CO3 / EtOH (Intramolecular Cyclization) Base->Product

Fig 1: Two-step synthetic workflow for 2-aminoimidazo[1,2-a]pyridine formation.

Quantitative Data & Reagent Preparation

To ensure a self-validating workflow, all stoichiometric ratios and expected analytical parameters are strictly defined. The use of acetone in Step 1 is a deliberate kinetic choice: the resulting pyridinium salt is insoluble in acetone, driving the reaction forward via Le Chatelier's principle and allowing purification by simple filtration.

Table 1: Reaction Stoichiometry and Materials
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
5-Bromo-4-methylpyridin-2-amine187.041.001.87 g (10 mmol)Primary Substrate
Bromoacetonitrile119.951.151.38 g (11.5 mmol)Alkylating Agent
Acetone (Anhydrous)58.08Solvent25 mLStep 1 Solvent
Sodium Carbonate (Na₂CO₃)105.992.002.12 g (20 mmol)Cyclization Base
Ethanol (Absolute)46.07Solvent30 mLStep 2 Solvent

Experimental Protocols

Step 1: Synthesis of 2-Amino-1-(cyanomethyl)-5-bromo-4-methylpyridin-1-ium bromide

Self-Validation Checkpoint: The formation of a dense, off-white precipitate within 2-4 hours confirms successful N-alkylation.

  • Setup: Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (N₂).

  • Dissolution: Dissolve 5-bromo-4-methylpyridin-2-amine (1.87 g, 10 mmol) in 25 mL of anhydrous acetone. Stir at 400 rpm until a homogenous solution is achieved.

  • Addition: Using a glass syringe, add bromoacetonitrile (1.38 g, 11.5 mmol) dropwise over 5 minutes. Caution: Bromoacetonitrile is a lachrymator; perform strictly in a fume hood.

  • Reaction: Elevate the temperature to 60 °C (reflux) using a heating mantle. Maintain reflux for 12 hours.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the resulting suspension under vacuum using a Büchner funnel. Wash the filter cake with cold acetone (2 × 10 mL) to remove unreacted starting material.

  • Drying: Dry the intermediate salt under high vacuum for 2 hours. (Expected yield: 85-90%).

Step 2: Base-Mediated Cyclization to Target Compound

Self-Validation Checkpoint: The dissolution of the intermediate salt followed by the emergence of a new, less polar spot on TLC (Eluent: EtOAc/Hexane 1:1) confirms cyclization.

  • Suspension: Transfer the dried pyridinium salt from Step 1 into a clean 100 mL round-bottom flask. Add 30 mL of absolute ethanol and stir to create a suspension.

  • Base Addition: Prepare a solution of Na₂CO₃ (2.12 g, 20 mmol) in 10 mL of deionized water. Add this aqueous base to the ethanol suspension dropwise.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C. The suspension will initially clear as the free base forms, followed by a color change (typically yellow/orange) as cyclization proceeds. Reflux for 4–6 hours.

  • Monitoring: Monitor via TLC. The starting salt stays at the baseline, while the cyclized product migrates.

  • Workup: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the majority of the ethanol.

  • Extraction: Dilute the aqueous residue with 30 mL of water and extract with Ethyl Acetate (3 × 25 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

G Crude Concentrated Crude Mixture (Post-Extraction) Trituration Trituration with Cold Diethyl Ether Crude->Trituration Check Purity > 95% by NMR? Trituration->Check Final Pure 2-Amino-6-bromo-7-methyl imidazo[1,2-a]pyridine Check->Final Yes (Standard Outcome) Flash Flash Column Chromatography (DCM:MeOH 95:5) Check->Flash No (Impurities Present) Flash->Final

Fig 2: Logical decision tree for the downstream purification of the final product.

Expected Analytical Characterization

To ensure the integrity of the synthesized compound, compare your analytical results against the following expected parameters for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine:

Table 2: Characterization Data
Analytical MethodExpected Result / Signal Assignment
Appearance Pale yellow to off-white solid.
LC-MS (ESI+) m/z calculated for C₈H₉BrN₃ [M+H]⁺: 226.00 / 228.00 (1:1 isotopic pattern).
¹H NMR (400 MHz, DMSO-d₆) δ 8.35 (s, 1H, Ar-H, C5), 7.15 (s, 1H, Ar-H, C8), 6.90 (s, 1H, Ar-H, C3), 5.50 (br s, 2H, -NH₂), 2.30 (s, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆) Expected to show 8 distinct carbon resonances; key signals at ~145 ppm (C2-NH₂) and ~108 ppm (C6-Br).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 83526331, 6-Bromo-7-methylimidazo[1,2-a]pyridin-2-amine" PubChem, [Link].

  • Dhas, A., et al. "Synthesis of Imidazo[1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Nano Biomedicine and Engineering, 2021.
  • Gellis, A., et al. "Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused [1,3]Diazepinones." The Journal of Organic Chemistry, American Chemical Society, 2012.
  • Jaramillo, C., et al. "A New Approach to the Synthesis of 2-Aminoimidazo[1,2-a]pyridine Derivatives Through Rapid Parallel Synthesis." Synlett, Thieme, 2002.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Kinase Inhibitor Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and broad spectrum of biological activities.[1][2] This nitrogen-bridged bicyclic system is a key structural feature in several marketed drugs.[3][4] In the realm of oncology and inflammation, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure for the design of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[5][6]

The versatility of the imidazo[1,2-a]pyridine scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of inhibitory potency and selectivity against specific kinases.[7][8] The starting material, 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine, is a particularly valuable building block. The amino group at the 2-position can be further functionalized, while the bromo substituent at the 6-position provides a crucial handle for modern cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[9][10] This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target kinase's active site.

This guide provides detailed protocols and scientific rationale for the synthesis of a diverse library of kinase inhibitors starting from 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine, targeting key kinases such as PI3K, Src, and p38 MAPK.

Core Synthetic Strategy: Diversification of the Imidazo[1,2-a]pyridine Scaffold

The central strategy for generating a library of potential kinase inhibitors from 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine revolves around palladium-catalyzed cross-coupling reactions at the C6-bromo position. This approach offers a robust and modular platform for introducing a wide array of aryl, heteroaryl, amino, and alkynyl moieties.

Caption: General synthetic strategy for the diversification of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-7-methylimidazo[1,2-a]pyridin-2-amine Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or their esters.[11][12] This reaction is particularly useful for accessing biaryl structures, which are common motifs in kinase inhibitors that often mimic the adenine region of ATP.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is typically employed. For heteroaromatic substrates, specialized ligands can enhance catalytic activity.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step of the catalytic cycle.[13]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

  • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields for Suzuki couplings involving heteroaromatic compounds.

Detailed Protocol:

  • Reaction Setup: In a microwave vial, combine 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-7-methylimidazo[1,2-a]pyridin-2-amine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-7-methylimidazo[1,2-a]pyridin-2,6-diamine Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][14] This method allows for the introduction of a wide range of primary and secondary amines at the 6-position of the imidazo[1,2-a]pyridine core, a key modification for targeting the hinge region of many kinases.

Rationale for Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as BINAP, Xantphos, or a biarylphosphine ligand (e.g., RuPhos, BrettPhos).[15] The choice of ligand is crucial and often substrate-dependent.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.[15][16]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base and deactivation of the catalyst.[14]

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and Xantphos (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-6-amino-7-methylimidazo[1,2-a]pyridin-2-amine.

Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-7-methylimidazo[1,2-a]pyridin-2-amine Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is catalyzed by a combination of palladium and copper complexes and is valuable for introducing linear, rigid alkynyl linkers into the kinase inhibitor scaffold.

Rationale for Experimental Choices:

  • Catalyst System: A dual-catalyst system is employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[18][19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent.[20]

  • Solvent: The reaction is typically run in an amine base or a co-solvent like DMF or THF.[18]

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (0.2 M) followed by the terminal alkyne (1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours until the starting material is consumed as indicated by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-7-methylimidazo[1,2-a]pyridin-2-amine.

Targeted Kinase Pathways and Inhibitor Potency

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent inhibitory activity against several key kinases implicated in cancer and inflammatory diseases.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[7][8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for imidazo[1,2-a]pyridine-based inhibitors.

Table 1: Representative PI3Kα Inhibitory Activity

Compound ID6-Position SubstituentPI3Kα IC₅₀ (nM)Reference
I-1 4-Fluorophenyl150[8]
I-2 3-Methoxyphenyl500[7]
I-3 Pyridin-4-yl1120[7]
Alpelisib (control) -5[7]

Note: Data is representative of imidazo[1,2-a]pyridine scaffolds and adapted from literature on closely related isomers to illustrate potential activity.[7][8]

Other Relevant Kinase Targets
  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell proliferation, motility, and survival. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Src.[3]

  • p38 MAP Kinase: This kinase is a key mediator of the inflammatory response. Hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold have been designed as selective p38 MAP kinase inhibitors.[21][22]

  • Glycogen Synthase Kinase 3 (GSK-3): Implicated in a range of diseases including Alzheimer's, type 2 diabetes, and cancer, GSK-3 is another important target for imidazo[1,2-a]pyridine-based inhibitors.[1][23]

Table 2: Inhibitory Activity Against Other Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
II-1 SrcSubmicromolar[3]
II-2 FynSubmicromolar[3]
II-3 p38αPotent Inhibition[21]
II-4 GSK-3βPotent Inhibition[1]

Note: Data is qualitative or adapted from literature on the broader imidazo[1,2-a]pyridine class to indicate the potential for targeting these kinases.[1][3][21]

Conclusion and Future Directions

The 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine scaffold is a highly versatile and valuable starting point for the synthesis of novel kinase inhibitors. The robust and modular nature of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient exploration of structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery to generate diverse libraries of compounds targeting critical kinases involved in human diseases. Future work in this area will likely focus on the development of more selective and potent inhibitors, as well as the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into preclinical and clinical development.

References

  • Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1357. Available from: [Link]

  • Yuan, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

  • Yuan, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis Online. Available from: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Liu, P., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 211-225. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Boutouil, M., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Moroccan Journal of Chemistry. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Guram, A. S., & King, A. O. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(25), 5171–5174. Available from: [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-12. Available from: [Link]

  • Regan, J., et al. (2003). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 13(3), 3101-4. Available from: [Link]

  • Bar-Noy, S., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. Available from: [Link]

  • Ray, C., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1991-5. Available from: [Link]

  • Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

  • Chen, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(2), 263-268. Available from: [Link]

  • Ray, C., et al. (2016). Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. ACS Medicinal Chemistry Letters, 7(2), 143-8. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Available from: [Link]

  • Dwyer, M. P., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(7), 4983-5003. Available from: [Link]

  • Wang, X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(1), 1-8. Available from: [Link]

  • O'Neill, P. M., et al. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(9), 1478-1481. Available from: [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 23(52), 12847-12855. Available from: [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Available from: [Link]

  • Cole, K. P., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Anizon, F., et al. (2019). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 178, 644-653. Available from: [Link]

  • Sci-Hub. (n.d.). Hybrid-Designed Inhibitors of p38 MAP Kinase UtilizingN-Arylpyridazinones. Available from: [Link]

  • Murugan, K. (2014). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International journal of pharma and bio sciences. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]

  • Martinez, A., et al. (2002). Glycogen Synthase Kinase 3 (GSK-3) Inhibitors as New Promising Drugs for Diabetes, Neurodegeneration, Cancer. Medicinal Research Reviews, 22(4), 373-84. Available from: [Link]

  • MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Available from: [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(14), 5179-93. Available from: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Available from: [Link]

  • Patel, D., et al. (2018). Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting. Cancers, 10(12), 478. Available from: [Link]

  • Khan, I., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 19(12), 20896-909. Available from: [Link]

  • OSTI.GOV. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Figure S1. Crizotinib IC50 values for various cancer cell lines in Pharmacogenomics datasets. Available from: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1851-1863. Available from: [Link]

  • University of Tübingen. (n.d.). The path of p38α MAP kinase inhibition. Available from: [Link]

  • RSC Publishing. (n.d.). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Available from: [Link]

Sources

In Vitro Assay Preparation with 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that imparts diverse biological activities.[1][2] This guide provides comprehensive application notes and detailed protocols for the in vitro characterization of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine, a derivative with potential as a modulator of key cellular processes. Recognizing the known activities of this chemical class, we present two distinct, robust assay protocols to investigate its potential as both a kinase inhibitor and a microtubule-targeting agent.[1] These protocols are designed to deliver scientifically rigorous and reproducible data, empowering researchers to accurately assess the compound's mechanism of action.

Compound Overview and Handling

2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a solid, light beige powder.[3] Due to the potential for limited aqueous solubility, a common characteristic of this scaffold, it is recommended to prepare high-concentration stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[4]

Table 1: Physicochemical Properties of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

PropertyValueReference
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06[3]
Appearance Light beige powder[3]
Storage Temperature 2-8°C[3]

Critical Pre-Assay Step: Solubility and Stability Assessment

Before proceeding with any biological assays, it is imperative to determine the solubility and stability of the compound in the specific aqueous buffers to be used. A simple visual precipitation test is recommended. Prepare serial dilutions of the DMSO stock in the assay buffer and observe for any precipitate formation. The highest concentration that remains in solution should be considered the upper limit for the assay. Always include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) to account for any solvent-induced effects. For optimal results, it is best practice to use freshly prepared dilutions for each experiment.

Protocol I: In Vitro Kinase Inhibition Assay

Scientific Rationale and Assay Principle

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[5][6] Consequently, they are a major class of therapeutic targets.[7] This protocol details a homogenous, luminescence-based in vitro kinase assay designed for high-throughput screening and IC₅₀ determination. The assay quantifies the amount of adenosine triphosphate (ATP) remaining after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which is detected as a stronger luminescent signal.[8]

Experimental Workflow: Kinase Inhibition Assay

Caption: A streamlined workflow for determining kinase inhibition.

Materials and Reagents
ReagentRecommended SupplierRationale for Selection
Purified Target KinaseVaries (e.g., Eurofins, Carna Biosciences)High-quality, active enzyme is critical for assay performance.
Specific Kinase SubstrateVaries with KinaseThe appropriate substrate ensures optimal enzyme kinetics.
ATP (Adenosine 5'-triphosphate)Sigma-AldrichEssential co-factor for the kinase reaction.
Staurosporine (Positive Control)Any reputable supplierA well-characterized, broad-spectrum kinase inhibitor.[9]
DMSO (Anhydrous)Any reputable supplierA common solvent for preparing stock solutions of organic compounds.[8]
Luminescence-Based Kinase Assay KitPromega (Kinase-Glo®), Thermo FisherProvides a convenient, all-in-one solution for ATP detection.[10]
384-Well White Assay PlatesCorning, GreinerOpaque white plates are necessary to maximize luminescent signal and prevent crosstalk.
Detailed Step-by-Step Protocol
  • Compound and Control Plating:

    • Prepare a 10 mM stock solution of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO.

    • Dispense 1 µL of each compound dilution, positive control (e.g., staurosporine), and negative control (DMSO) into a 384-well white, solid-bottom assay plate.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the purified kinase and its specific substrate in the appropriate kinase buffer. The concentrations should be optimized for the specific kinase being assayed.[8]

    • Add 10 µL of the kinase/substrate master mix to each well of the assay plate.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should ideally be at the Kₘ value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[11]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of the luminescence detection reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a compatible plate reader.

Data Analysis and Interpretation
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Protocol II: In Vitro Tubulin Polymerization Assay

Scientific Rationale and Assay Principle

The microtubule cytoskeleton is a dynamic network essential for cell division and other vital cellular functions. It is a validated target for anti-cancer drugs, which can be broadly classified as microtubule-stabilizing or -destabilizing agents. This protocol describes a fluorescence-based in vitro tubulin polymerization assay to determine if 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine affects microtubule dynamics. The assay monitors the incorporation of a fluorescent reporter into polymerizing microtubules, providing a real-time measurement of microtubule formation.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Materials and Reagents
ReagentRecommended SupplierRationale for Selection
Tubulin (>99% pure)Cytoskeleton, Inc.High-purity tubulin is essential for reproducible polymerization kinetics.
Tubulin Polymerization Assay KitCytoskeleton, Inc.Provides all necessary reagents, including a fluorescent reporter and optimized buffers.
Paclitaxel (Stabilizing Agent)Any reputable supplierA well-characterized microtubule-stabilizing agent, serving as a positive control.
Colchicine (Destabilizing Agent)Any reputable supplierA classic microtubule-destabilizing agent that binds to the colchicine-binding site on tubulin.
DMSO (Anhydrous)Any reputable supplierSolvent for compound stock solutions.
96-Well Black Assay PlatesCorning, GreinerBlack plates are required to minimize background fluorescence and light scattering.
Detailed Step-by-Step Protocol
  • Plate Preparation:

    • Pre-warm a 96-well black, solid-bottom plate to 37°C.

    • Prepare serial dilutions of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine and controls (paclitaxel and colchicine) in DMSO.

    • Add 2 µL of each dilution to the appropriate wells of the pre-warmed plate.

  • Reaction Setup:

    • On ice, reconstitute the tubulin and prepare the reaction master mix containing tubulin, GTP, and the fluorescent reporter in the provided polymerization buffer, following the kit manufacturer's instructions.

    • Keep the master mix on ice until immediately before use.

  • Initiation and Detection:

    • Working quickly, add 98 µL of the cold master mix to each well of the assay plate.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

Data Analysis and Interpretation
  • Kinetic Curve Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is expected for the negative control, representing nucleation, elongation, and steady-state phases of polymerization.

  • Parameter Extraction: Determine the maximum slope (Vmax) of the polymerization curve and the maximum fluorescence intensity at the plateau.

  • Activity Calculation:

    • Inhibition: _ Inhibition = 100 * (1 - (Vmax_Compound / Vmax_Negative_Control))

    • Enhancement: % Enhancement = 100 * ((Vmax_Compound / Vmax_Negative_Control) - 1)

References

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Available at: [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - MDPI. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO. Available at: [Link]

  • Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation - PubMed. Available at: [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - Frontiers. Available at: [Link]

  • How to Design Positive and Negative Controls for IHC, WB & ELISA | Boster Bio. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available at: [Link]

  • Identification and Validation of Novel Microtubule Suppressors with an Imidazopyridine Scaffold through Structure Based Virtual Screening and Docking | bioRxiv. Available at: [Link]

  • Characterizing interactions between the microtubule-binding protein CLIP-170 and F-actin. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI - NIH. Available at: [Link]

  • Localized Alteration of Microtubule Polymerization in Response to Guidance Cues - PMC. Available at: [Link]

  • Positive and Negative Controls - Rockland Immunochemicals. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Available at: [Link]

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents | Johns Hopkins Medicine. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, known for a wide range of biological activities[1][2]. However, like many heterocyclic compounds, its solubility characteristics in common laboratory solvents like Dimethyl Sulfoxide (DMSO) can present challenges.

This guide provides a structured, in-depth approach to troubleshooting and resolving solubility issues, ensuring the integrity and reproducibility of your experimental results. We will delve into the physicochemical properties of the compound, the critical role of solvent quality, and field-proven protocols to achieve clear, stable solutions.

Physicochemical Properties Overview

Understanding the inherent properties of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is the first step in troubleshooting its solubility.

PropertyValueImplication for Solubility
Molecular Formula C₈H₈BrN₃[3]-
Molecular Weight 226.07 g/mol [3]Standard for small molecules.
Calculated XLogP3 2.5[3]Indicates moderate lipophilicity, suggesting it should favor organic solvents over aqueous media.
Hydrogen Bond Donor Count 1 (from the amino group)[3]Can participate in hydrogen bonding, which influences solvent interactions.
Hydrogen Bond Acceptor Count 3[3]Multiple sites for interaction with protic or polar aprotic solvents.
Structure Class Heterocyclic Aromatic Compound[4]Aromatic heterocyclic compounds can exhibit low solubility due to strong crystal lattice energy[5][6].

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the dissolution of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine in DMSO.

Q1: I'm having difficulty dissolving the compound in DMSO at room temperature. What are the first steps I should take?

A1: This is a common starting point. Many compounds require more than simple mixing to dissolve. The recommended initial steps are a combination of mechanical and thermal energy:

  • Vigorous Vortexing: Ensure the solution is being mixed adequately for at least 2-5 minutes[7].

  • Gentle Warming: Heat the vial in a water bath or on a heating block to 37°C. This often provides enough energy to overcome the activation energy of dissolution[8][9]. Avoid excessive heat, as it could degrade the compound[7].

  • Sonication: If vortexing and warming are insufficient, use a sonicator bath for 10-15 minutes. The high-frequency sound waves create micro-agitations that help break apart compound aggregates and facilitate dissolution[8][10].

Q2: Why is the quality of the DMSO so critical for solubility?

A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[7][11]. Water contamination is a primary cause of failed dissolution for several reasons:

  • Reduced Solvating Power: Water in DMSO can form structured, viscous liquid phases that are less capable of solvating large lipophilic compounds[11].

  • Precipitation Driver: The presence of water significantly lowers the solubility of many organic compounds, increasing the likelihood of precipitation, especially during freeze-thaw cycles[7][11]. For these reasons, it is imperative to use anhydrous, high-purity DMSO (ideally from a freshly opened bottle) for preparing stock solutions[7][10].

Q3: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why?

A3: This phenomenon, known as aqueous precipitation, is extremely common for compounds with moderate to high lipophilicity (like this one, with an XLogP3 of 2.5)[3][8][9][12]. While the compound is soluble in 100% DMSO, it is likely poorly soluble in water. When you add the DMSO stock directly to an aqueous buffer, the compound is suddenly in a solvent environment where it is no longer soluble, causing it to crash out.

The Solution: The best practice is to perform serial dilutions in 100% DMSO first to get closer to your final concentration. Only for the final step should you add the small volume of diluted DMSO stock to the large volume of aqueous medium, ensuring rapid mixing to disperse the compound quickly[8][12]. This keeps the final DMSO concentration in your assay low (typically <0.5%) while preventing precipitation[8][12].

Q4: My DMSO stock solution was clear, but after storing it at -20°C, I see crystals. What happened?

A4: This is likely due to temperature-dependent solubility or recrystallization.

  • Temperature Fluctuations: If you dissolved the compound with the aid of heat, cooling it to -20°C can cause it to fall out of solution as the solubility decreases at lower temperatures[7].

  • Recrystallization: Over time, especially with freeze-thaw cycles, amorphous (highly soluble) forms of a compound can slowly convert to a more stable, less soluble crystalline form[11][13]. This new crystalline form will not readily redissolve[13].

To resolve this, you may need to gently warm and sonicate the vial again before use[9]. To prevent this, consider storing stock solutions at room temperature if the compound is stable, or preparing smaller, single-use aliquots to minimize freeze-thaw cycles[8].

In-Depth Troubleshooting Guide

If the initial steps outlined in the FAQs are unsuccessful, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent solubility issues.

Decision Workflow for Initial Dissolution Failure

The following diagram outlines a step-by-step decision process for when 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine fails to dissolve in DMSO.

G start Start: Weigh Compound Add Anhydrous DMSO vortex Vortex Vigorously (2-5 min) start->vortex check1 Is Solution Clear? vortex->check1 heat Gentle Warming (37°C, 10-15 min) check1->heat No success Success! Solution is Ready (Proceed to Aliquoting) check1->success Yes check2 Is Solution Clear? heat->check2 sonicate Sonicate in Water Bath (10-15 min) check2->sonicate No check2->success Yes check3 Is Solution Clear? sonicate->check3 check3->success Yes fail Persistent Issue: Proceed to Advanced Troubleshooting check3->fail No

Caption: Basic workflow for dissolving compounds in DMSO.

Advanced Troubleshooting: When Standard Methods Fail

If you reach the "Persistent Issue" stage in the workflow, consider these more advanced factors and potential solutions.

1. Investigate Compound Purity and Form

  • The Problem: The issue may not be the solvent, but the solute. Impurities can inhibit solubility. Furthermore, compounds can exist in different solid-state forms (polymorphs), with the crystalline form being significantly less soluble than the amorphous form[7][11][13]. Combinatorial chemistry products are often amorphous initially and dissolve easily, but can crystallize over time, leading to future problems[13].

  • The Solution:

    • Verify Purity: If possible, verify the purity of your compound batch using an appropriate analytical method (e.g., HPLC, LC-MS).

    • Consider the Source: Compounds from different suppliers may have different purities or crystalline forms.

2. Determine Maximum Thermodynamic Solubility

  • The Problem: You may be attempting to create a supersaturated solution that is kinetically transient but thermodynamically unstable. It's crucial to determine the actual maximum solubility limit.

  • The Solution: Follow a protocol to determine the equilibrium solubility. This involves creating a slurry of the compound in DMSO, allowing it to equilibrate for an extended period (e.g., 24 hours), and then measuring the concentration of the dissolved material in the supernatant.

3. The Co-Solvent Option (Use with Caution)

  • The Rationale: In some difficult cases, a co-solvent can be used to improve solubility[10][14]. A small amount of a different solvent can disrupt the solvent-solvent interactions that may be hindering dissolution.

  • Potential Co-solvents: For imidazo[1,2-a]pyridines, which have some polarity, solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be considered.

  • Critical Caveat: The use of co-solvents must be carefully validated. They can interfere with biological assays, exhibit their own toxicity, or alter the behavior of your primary compound[15][16]. Always run a vehicle control with the exact same co-solvent mixture.

Experimental Protocols

Protocol 1: Standard Dissolution for Stock Solution Preparation

This protocol details the standard procedure for dissolving 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Preparation: Bring the vial of the compound and a sealed bottle of anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired mass of the compound into a sterile glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Vortex the vial vigorously for 2-5 minutes[7]. Visually inspect the solution against a light source for undissolved particles.

  • Heating (If Necessary): If particles remain, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently[8][9].

  • Sonication (If Necessary): If the solution is still not clear, place the vial in a sonicator bath for 10-15 minutes until all solid has dissolved[10].

  • Final Inspection: Once the solution is perfectly clear with no visible particulates, it is ready.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C to minimize freeze-thaw cycles[8].

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol describes the correct method for diluting a DMSO stock solution into an aqueous medium (e.g., cell culture media, assay buffer) to prevent precipitation.

G cluster_0 stock High-Concentration Stock in 100% DMSO (e.g., 20 mM) intermediate Intermediate Dilution in 100% DMSO (e.g., 2 mM) stock->intermediate 1:10 Dilution final_dilution Final 'Spike' into Aqueous Medium intermediate->final_dilution Add small volume (e.g., 1 µL) assay_ready Final Working Solution (e.g., 2 µM in <0.1% DMSO) final_dilution->assay_ready to large volume (e.g., 999 µL) with vigorous mixing

Caption: Workflow for dilution into aqueous buffers.

  • Thaw Stock: Thaw a single-use aliquot of your high-concentration stock solution at room temperature.

  • Intermediate Dilutions (in DMSO): If necessary, perform one or more serial dilutions of the stock solution using 100% anhydrous DMSO [8][12]. This step is critical for bridging the concentration gap between your stock and final working solution.

  • Final Dilution (into Aqueous Medium): Add the small volume of the appropriate DMSO solution (either the original stock or an intermediate dilution) to the large volume of your final aqueous assay buffer. Crucially, add the DMSO to the buffer, not the other way around , while vortexing or mixing vigorously to ensure rapid and even dispersion[7].

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound[8].

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2026). Benchchem.
  • Dimethyl sulfoxide. Wikipedia.
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Dimethyl Sulfoxide (DMSO)
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic
  • Applic
  • Innovative Applic
  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013).
  • Technical Support Center: Overcoming Poor Solubility of C25H19Cl2N3O5 in DMSO. (2025). Benchchem.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025). Benchchem.
  • Frequently Asked Questions. Selleckchem.com.
  • FAQs on Inhibitor Prepar
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. (2013).
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine. EvitaChem.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022). PMC.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2015). PMC.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. (2013). PMC.
  • Troubleshooting AN-12-H5 solubility issues in DMSO. (2025). Benchchem.
  • Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. (2018). The Royal Society of Chemistry.
  • How to deal with the poor solubility of tested compounds in MTT assay?. (2013).
  • Samples in DMSO: What an end user needs to know. (2006).
  • 6-Bromo-7-methylimidazo[1,2-a]pyridin-2-amine. PubChem.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig

Sources

Technical Support Center: Optimizing HPLC Methods for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the analysis of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine. This molecule, belonging to the imidazo[1,2-a]pyridine class, is a nitrogen-bridged heterocyclic compound, a scaffold prevalent in medicinal chemistry.[1][2] Its analysis via High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges common to many basic, amine-containing pharmaceuticals. The primary difficulties include poor peak shape (tailing) due to interactions with the stationary phase and achieving adequate retention on traditional reversed-phase columns.[3]

This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play. We will move from initial method development strategies to a detailed troubleshooting guide and frequently asked questions, empowering you to build robust and reliable analytical methods.

Part 1: Understanding the Analyte & Initial Method Development

The structure of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is fundamental to its chromatographic behavior. It is a basic compound due to the presence of the amino group and the nitrogen atoms in the imidazopyridine ring system. The pKa of similar pyridine derivatives is typically in the range of 5.2-6.0.[4][5] This means that at acidic or neutral pH, the molecule will be protonated (carry a positive charge), which is a key consideration for method development.

Analyte Structure
Caption: Structure of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine.
Recommended Starting HPLC Parameters

For a novel compound like this, a systematic approach is crucial. The goal is to find a starting point that provides any retention and a reasonable peak shape, which can then be optimized.

ParameterRecommendationRationale & Explanation
Column C18, Modern Hybrid Silica or Polar-Embedded (e.g., Waters XBridge BEH C18, Phenomenex Luna Omega Polar C18)Basic compounds like this analyte interact strongly with acidic residual silanols on standard silica surfaces, causing peak tailing.[3][6] Modern hybrid silica columns or those with polar-embedded groups are designed to shield these silanols, leading to improved peak symmetry for bases.[7][8][9]
Dimensions 150 mm x 4.6 mm, 3.5 or 5 µmStandard dimensions provide a good balance of efficiency and pressure, suitable for initial method development.
Mobile Phase A 10 mM Ammonium Bicarbonate or Ammonium Formate in Water, pH adjusted to 10.0Working at a high pH (at least 2 units above the analyte's pKa) deprotonates the amine groups. This neutral form is more hydrophobic, increasing retention in reversed-phase and dramatically improving peak shape by minimizing ionic interactions with the stationary phase.[10] Ammonium salts are volatile and MS-compatible.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is the most common organic modifier and generally provides sharper peaks and lower backpressure. MeOH offers different selectivity and can be screened as an alternative.[11][12]
Gradient Start with a broad scouting gradient: 5% to 95% B over 15-20 minutes.A scouting gradient is essential to determine the approximate organic solvent concentration needed to elute the compound, providing a starting point for optimization.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity, but should be kept below the column's maximum operating temperature.
Detection (UV) Diode Array Detector (DAD) scanning 210-400 nm.The imidazopyridine core is a strong chromophore. A DAD allows for the determination of the optimal detection wavelength (λmax) in a single run. A starting wavelength around 220 nm is often effective.[3][13]
Injection Vol. 5-10 µLKeep the injection volume low initially to avoid column overload, which can cause peak fronting.[14][15]
Sample Diluent Mobile Phase at initial conditions (e.g., 95:5 A:B) or a weaker solvent.Mismatch between the sample solvent and the mobile phase can cause severe peak distortion.[10] Dissolving the sample in the starting mobile phase is the safest approach.

Part 2: Troubleshooting Guide (Question & Answer)

This section addresses the most common issues encountered when developing a method for basic analytes.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common HPLC problems.

Caption: A logical workflow for troubleshooting common HPLC issues.

Q: My peak for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is tailing severely. Why is this happening and how can I fix it?

A: Peak tailing is the most common issue for basic analytes and is almost always caused by secondary ionic interactions between the protonated (positively charged) amine groups on your molecule and deprotonated (negatively charged) residual silanol groups (Si-OH) on the silica surface of the column packing.[6] This interaction is strong and results in a portion of the analyte molecules being delayed as they travel through the column, creating an asymmetrical peak.

Solutions, in order of recommendation:

  • Increase Mobile Phase pH: The most effective solution is to use a mobile phase with a pH at least 2 units above the analyte's pKa. For this compound, a pH of 9-10 is recommended. This neutralizes the analyte, minimizing its ionic interaction with silanols. Buffers like ammonium carbonate or phosphate are suitable for this pH range.[10]

  • Use a Base-Deactivated Column: If you must work at a lower pH, use a modern column designed for basic compounds. Options include:

    • High-Purity, End-Capped Columns: These have fewer accessible silanol groups.

    • Hybrid Particle Columns (e.g., BEH): These are more resistant to high pH and offer excellent peak shape for bases.[16]

    • Polar-Embedded Columns: These have a polar group embedded in the alkyl chain which helps to shield the silanol groups.[9][17]

  • Reduce Sample Load: Injecting too much sample can saturate the high-affinity silanol sites, leading to tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[18]

Q: My peak is fronting. What does this indicate?

A: Peak fronting, where the peak slopes forward, is typically a sign of column overload or a solvent mismatch.[10][15]

Solutions:

  • Reduce Sample Concentration: This is the most common cause. Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have confirmed overload.

  • Match Sample Solvent to Mobile Phase: Injecting your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the starting mobile phase can cause the sample band to spread unevenly at the column inlet, resulting in fronting.[10] Always aim to dissolve your sample in the initial mobile phase composition or a weaker solvent.

Q: Why is my peak split or broader than expected?

A: Peak splitting or broadening can have several causes, ranging from chemical effects to physical problems with the HPLC system.[15]

Solutions:

  • Check for Sample Insolubility: If the sample is not fully dissolved in your diluent, it can lead to a split peak. Ensure your sample is completely solubilized and consider filtering it through a 0.22 or 0.45 µm syringe filter before injection.

  • Verify Sample Solvent: As with fronting, a strong sample solvent can cause peak distortion. Ensure the diluent matches the initial mobile phase.

  • Inspect for Column Issues: A partially blocked column inlet frit or a void (a channel that has formed in the packing material at the head of the column) can distort the flow path, causing all peaks in the chromatogram to split or broaden.[6][18] Try backflushing the column to dislodge particulates from the frit. If this fails, the column may need to be replaced.

Q: The analyte is eluting in the void volume (no retention). What should I do?

A: This indicates that your analyte is too polar for the current conditions and is not interacting with the C18 stationary phase.

Solutions:

  • Ensure Analyte is Neutral: If you are using an acidic or neutral mobile phase, the analyte is likely protonated and highly polar. Increase the mobile phase pH to >9 to neutralize it and promote hydrophobic retention.

  • Decrease Initial Organic Content: If you are already at high pH, your starting mobile phase may be too strong. Reduce the initial percentage of acetonitrile or methanol. You may need to use a column that is stable in 100% aqueous mobile phases (an "AQ" type column) if very low organic content is required.[9]

  • Consider an Alternative Mode: If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining very polar compounds.[4] HILIC uses a polar stationary phase (like bare silica) and a high-organic mobile phase.

Part 3: Frequently Asked Questions (FAQs)

Q: How does mobile phase pH affect the analysis of this compound?

A: Mobile phase pH is the single most critical parameter for this analysis. The amino groups on the molecule are basic and will be protonated (ionized) at pH values below their pKa.[12] In reversed-phase HPLC, ionized compounds are more polar and have less retention. More importantly, the positive charge leads to strong electrostatic interactions with residual silanols on the column, causing severe peak tailing. By adjusting the pH to be high (e.g., pH 10), you convert the analyte to its neutral, more hydrophobic form. This simultaneously increases retention and eliminates the ionic interactions, leading to sharp, symmetrical peaks.

Effect of pH on Analyte Ionization State

G cluster_low Low pH (e.g., pH 3) cluster_high High pH (e.g., pH 10) low_ph_node Analyte-NH₃⁺ (Protonated, Cationic) low_ph_result Result: - Poor Retention - Severe Peak Tailing low_ph_node->low_ph_result equilibrium pKa low_ph_node->equilibrium high_ph_node Analyte-NH₂ (Neutral) high_ph_result Result: - Good Retention - Symmetrical Peak high_ph_node->high_ph_result label_node label_node equilibrium->high_ph_node

Caption: Influence of mobile phase pH on the ionization and chromatographic behavior.

Q: Should I use Acetonitrile or Methanol as the organic modifier?

A: Both are viable options and changing between them is a powerful tool to alter selectivity if you have co-eluting impurities.

  • Acetonitrile (ACN) is generally the first choice. It has lower viscosity (resulting in lower backpressure) and is often more efficient, leading to sharper peaks.

  • Methanol (MeOH) can offer different selectivity due to its ability to act as a hydrogen bond donor.[11] If you are struggling to separate your main peak from an impurity with ACN, developing a parallel method with MeOH is a common strategy.

Q: What are the ideal sample preparation steps?

A: Simplicity is key to avoid introducing variability.

  • Weighing: Accurately weigh a small amount of your standard or sample.

  • Dissolution: Dissolve the material in your chosen sample diluent. Use of sonication may aid dissolution.

  • Dilution: Dilute to the final target concentration (e.g., 0.1 mg/mL).

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent) to remove any particulates that could block the column frit.

Part 4: Experimental Protocol: A Starting Point

This protocol provides a robust starting method for the analysis of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate solution. Dissolve ~0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water. Adjust the pH to 10.0 using ammonium hydroxide. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile.

2. Sample Preparation:

  • Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Dilute this stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).

3. HPLC Instrument Conditions:

ParameterSetting
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
UV Detection DAD, 220 nm (acquire data from 210-400 nm)
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

4. System Suitability:

  • Before running samples, perform at least five replicate injections of the working standard.

  • Calculate the Relative Standard Deviation (%RSD) for retention time and peak area (should be <2.0%).

  • Assess the USP Tailing Factor for the analyte peak (should ideally be ≤1.5).

References

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci Blogs.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
  • What are the Common Peak Problems in HPLC.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012, July 1).
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022, May 20). Phenomenex.
  • HPLC Methods for analysis of Pyridine.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1).
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5).
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12).
  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? (2013, October 10).
  • For HPLC, what different mobile phases are best to start with for methods development? (2018, October 17).
  • HPLC conditions for basic compound? (2002, December 19).
  • SAFETY DATA SHEET: 2-Amino-6-bromopyridine. Thermo Fisher Scientific.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
  • 6-Bromo-7-methylimidazo[1,2-a]pyridine. ChemicalBook.
  • 2-Bromo-6-methoxyimidazo[1,2-a]pyridine. Sigma-Aldrich.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024, January 1). Bentham Science.

Sources

Technical Support Center: Troubleshooting Debromination in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in drug development. However, synthesizing its brominated derivatives—particularly at the highly electron-rich C-3 position—frequently triggers a frustrating side reaction: debromination.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind halogen loss and provide field-proven, self-validating protocols to ensure the high-fidelity retention of your bromo-substituents.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my 3-bromoimidazo[1,2-a]pyridine product undergo spontaneous debromination during the cyclization step? Causality: The C-3 position of the imidazo[1,2-a]pyridine core is highly electron-rich. While this facilitates initial halogenation, the resulting C(sp2)-Br bond is labile under extended thermal stress or in the presence of strong Lewis acids. During the Tschitschibabin-type condensation of 2-aminopyridines with α-bromoketones, elevated temperatures (typically >90°C) and strong bases promote premature dehydrohalogenation or radical-mediated debromination[1]. Solution: Maintain reaction temperatures between 60–80°C. Use mild bases (like NaHCO₃) instead of strong alkalis to prevent premature cleavage of the C-Br bond during the critical ring-closure phase.

Q2: I am performing a direct C-H bromination of a pre-formed imidazo[1,2-a]pyridine. How can I avoid over-bromination and subsequent debromination? Causality: Reagents like molecular bromine (Br₂) are highly reactive and can lead to polybromination. This over-oxidation destabilizes the aromatic ring system, triggering compensatory debromination pathways during aqueous workup. Solution: Switch to milder, sterically hindered bromine sources. Carbon tetrabromide (CBr₄) has proven highly effective for regioselective C-3 bromination under metal-free, mild oxidative conditions[2]. Because CBr₄ releases bromine equivalents in a controlled, stepwise manner, it prevents the radical spikes that cause halogen loss.

Q3: How do I prevent cathodic debromination during the electrosynthesis of brominated imidazo[1,2-a]pyridines? Causality: In electrochemical synthesis, the C-Br bond is highly susceptible to cathodic reduction, leading to chemoselective debromination back to the parent imidazo[1,2-a]pyridine[3]. Solution: When using a simple undivided cell to balance the redox environment, you must implement strict time-controlled settings. Terminate the reaction immediately upon complete condensation/bromination to prevent the cathode from reducing the newly formed C-Br bond[4].

Part 2: Data Presentation

To optimize your workflow, consult the table below to select the appropriate bromination strategy based on your target's sensitivity to debromination.

Synthesis Method / ReagentTypical TemperatureDebromination RiskMechanistic Cause of Br-LossRecommended Application
α-Bromoketone Condensation 80°C – 100°CModerateThermal stress / Harsh basesDomino ring-formation of stable substrates[1].
CBr₄ (Direct Oxidative) RT – 80°CLow Extended heating beyond completionRegioselective C-3 bromination of complex cores[2].
Br₂ (Direct) 0°C – RTHighPolybromination / Radical cleavageAvoid unless strict stoichiometric control is possible.
Electrosynthesis (Undivided) RTModerateCathodic reduction (Over-electrolysis)Green, scale-up synthesis requiring precise time control[4].

Part 3: Pathway Visualization

The diagram below illustrates the diverging pathways between successful product formation and the competing debromination side reactions.

G A 2-Aminopyridine + α-Bromoketone B Alkylated Intermediate (N-alkylation) A->B Mild Base, RT C 3-Bromoimidazo[1,2-a]pyridine (Target Product) B->C Cyclization (Controlled Temp) D Imidazo[1,2-a]pyridine (Debrominated Byproduct) B->D Lewis Acid / Harsh Base (Premature Br loss) C->D Cathodic Reduction / Excessive Heating

Mechanistic pathways of imidazo[1,2-a]pyridine synthesis and competing debromination.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, use the following self-validating methodologies. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Metal-Free Synthesis of 3-Bromoimidazo[1,2-a]pyridines via CBr₄

Objective: Achieve regioselective C-N bond formation and bromination while suppressing thermal debromination[2].

  • Reagent Assembly: Combine 2-aminopyridine (1.0 equiv) and the target β-keto ester (1.2 equiv) in a dry reaction vial. Add CBr₄ (1.5 equiv) as both the oxidant and bromine source.

    • Self-Validation Checkpoint 1: Ensure CBr₄ is a free-flowing white/pale solid. Clumped, yellowed CBr₄ indicates moisture degradation, which will lower the oxidative potential and stall the reaction.

  • Solvent & Reaction Initiation: Suspend the mixture in anhydrous Acetonitrile (MeCN) to a 0.2 M concentration. Heat to exactly 80°C.

    • Self-Validation Checkpoint 2: Monitor the reaction color. A successful trajectory shifts from clear to pale orange within 30 minutes. A rapid shift to dark brown indicates excessive radical generation and impending debromination.

  • Time-Controlled Termination: Stir for 3 to 6 hours. Do not exceed 6 hours. Extended heating drives the equilibrium toward debromination.

    • Self-Validation Checkpoint 3: Perform LC-MS at hour 3. The presence of the M and M+2 isotope peaks (1:1 ratio) characteristic of bromine confirms product stability. If the des-bromo mass appears, cool the reaction immediately.

  • Quench and Isolation: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Time-Controlled Electrosynthesis in an Undivided Cell

Objective: Domino condensation/bromination without cathodic C-Br cleavage[4],[3].

  • Cell Setup: In an undivided electrochemical cell, dissolve 2-aminopyridine and α-bromoketone in a DMSO/H₂O mixture. Add a supporting electrolyte (e.g., LiClO₄).

    • Self-Validation Checkpoint 1: Verify the conductivity of the solution before applying current. High resistance will cause localized Joule heating, triggering thermal debromination.

  • Electrolysis: Apply a constant current.

    • Self-Validation Checkpoint 2: Monitor the charge passed. Terminate exactly at the optimized Faraday/mol equivalent (typically ~6 F/mol). Over-electrolysis directly results in cathodic reduction of the C(sp2)-Br bond[3].

  • Workup: Extract the mixture with a suitable organic solvent, wash with brine to remove DMSO, and purify.

Sources

Technical Support Center: Non-Chromatographic Purification of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-2A6B7M-NC-V1.0

Introduction: The Challenge of Purifying 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a key heterocyclic intermediate in pharmaceutical research and development. Its unique structure, featuring a basic amino group and a fused aromatic system, contributes to its utility but also presents significant purification challenges. While column chromatography is a common purification method, it is often not ideal for large-scale synthesis due to cost, time, and solvent consumption.

This guide provides a comprehensive technical resource for researchers seeking to purify this compound using non-chromatographic techniques. It is structured as a series of troubleshooting guides and frequently asked questions to directly address issues encountered during experimental work. The methodologies described—recrystallization, acid-base extraction, and trituration—are grounded in fundamental chemical principles to ensure robust and reproducible results.

Foundational Knowledge: Understanding Your Molecule

Effective purification begins with understanding the physicochemical properties of the target compound and its likely impurities. The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[1]

Common Impurities:

  • Unreacted Starting Materials: Such as 2-amino-5-bromo-4-methylpyridine.

  • Over-alkylated or Side-Reaction Products: Formation of isomeric or polymeric materials.

  • Inorganic Salts: Generated during the reaction or workup (e.g., sodium bicarbonate).[2]

Key Physicochemical Properties:

  • Basicity: The amino group and the pyridine nitrogen are basic, allowing for salt formation with acids. This is the cornerstone of the acid-base extraction technique.

  • Solubility: The compound is generally soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and less soluble in water and non-polar solvents.[3][4] This differential solubility is exploited in recrystallization and trituration.

  • Crystallinity: Imidazo[1,2-a]pyridine derivatives are often crystalline solids, making them suitable candidates for purification by recrystallization.[5]

Primary Purification Techniques & Troubleshooting

This section provides detailed protocols and troubleshooting for the most effective non-chromatographic purification methods.

Technique A: Optimized Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[6]

dot

Caption: Recrystallization Workflow Diagram.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8]

  • Complete Precipitation: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Guide: Recrystallization

Problem Likely Cause Solution
Compound "Oils Out" The solution is too concentrated, or the boiling point of the solvent is too close to the compound's melting point.[6]Reheat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly.[8]
No Crystals Form The solution is not sufficiently supersaturated, or nucleation has not occurred.[9]Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a "seed crystal" of the crude material. If these fail, boil off some solvent to increase the concentration and cool again.[6]
Crystallization is Too Fast The solution is too concentrated, leading to the trapping of impurities within the crystal lattice.[8]Reheat the solution, add a small amount of additional solvent (1-2 mL), and allow it to cool more slowly. Insulating the flask can help.[8]
Poor Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.Before filtration, check for product in the mother liquor by spotting a drop on a watch glass. If a large residue remains after evaporation, concentrate the mother liquor and cool to obtain a second crop of crystals.[8]
Technique B: Acid-Base Extraction

This technique leverages the basicity of the amino group on the imidazo[1,2-a]pyridine ring system. By treating an organic solution of the crude product with an aqueous acid, the basic compound is protonated, forming a salt that is soluble in the aqueous phase. Neutral or acidic impurities remain in the organic phase.[10][11]

dot

AcidBase_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) step1 Add Aqueous Acid (e.g., 1M HCl) Shake & Separate Layers start->step1:f0 organic1 Organic Layer: Neutral/Acidic Impurities step1:f1->organic1 aqueous1 Aqueous Layer: Protonated Product (Salt) step1:f1->aqueous1 step2 step2 aqueous1->step2:f0 aqueous2 Aqueous Layer: Inorganic Salts step2:f1->aqueous2 organic2 Organic Layer: Purified Product step2:f1->organic2

Caption: Acid-Base Extraction Workflow.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated product) into a clean flask. Perform a second extraction on the organic layer with fresh aqueous acid to ensure complete recovery. Combine the aqueous extracts.

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard this organic wash.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) with stirring until the solution is basic (pH > 8, check with pH paper). The free-base product should precipitate out.

  • Isolation: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate, 3x volumes).

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[11]

Troubleshooting Guide: Acid-Base Extraction

Problem Likely Cause Solution
Emulsion Forms The two phases are not separating cleanly due to high concentration or vigorous shaking.Allow the mixture to stand for a longer period. Gentle swirling can help break the emulsion. Adding a small amount of brine (saturated NaCl solution) can also increase the ionic strength of the aqueous layer and aid separation.
No Precipitate on Basification The product may be more water-soluble than expected, or not enough base was added.Ensure the solution is sufficiently basic (pH > 8). If the product remains dissolved, perform multiple extractions with an organic solvent like dichloromethane to recover it from the aqueous phase.[11]
Low Recovery Incomplete extraction into the aqueous phase or incomplete back-extraction into the organic phase.Perform multiple extractions (2-3 times) at each stage, as this is more efficient than a single large-volume extraction. Ensure pH is sufficiently acidic (< 2) and basic (> 8) at the appropriate steps.
Technique C: Trituration

Trituration is a simple yet effective purification method for crude solids.[12] It involves suspending the solid in a solvent in which the desired product is insoluble, but the impurities are soluble. The solid is ground or stirred in this solvent, which washes away the soluble impurities.[12][13]

Experimental Protocol: Trituration

  • Solvent Selection: Choose a solvent where the product has very low solubility, but the suspected impurities are soluble. Common choices include diethyl ether, hexanes, or a mixture like ethyl acetate/hexanes.

  • Procedure: Place the crude solid in a flask or mortar. Add a small amount of the selected solvent.

  • Agitation: Stir or grind the suspension vigorously with a spatula or pestle for 15-30 minutes. The solid should be broken up into a fine powder to maximize surface area contact with the solvent.[14]

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of fresh, cold trituration solvent.

  • Drying: Dry the solid under vacuum.

Troubleshooting Guide: Trituration

Problem Likely Cause Solution
Significant Product Loss The product has some solubility in the chosen trituration solvent.Cool the solvent and the apparatus in an ice bath before and during the trituration to minimize solubility. Reduce the amount of solvent used. Re-evaluate the solvent choice.
Purity Does Not Improve The impurities have similar solubility profiles to the product in the chosen solvent.Screen a wider range of solvents or solvent mixtures.[15] Consider a different purification technique, as trituration may not be suitable for this specific impurity profile.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, sticky oil. Which method should I try first? A1: An oily crude product suggests the presence of significant impurities that are depressing the melting point. Attempting an acid-base extraction is often the best first step. This process can remove many ionic and highly polar impurities, often resulting in a solid product that can then be further purified by recrystallization or trituration if needed.

Q2: Can I combine these techniques? A2: Absolutely. A highly effective purification strategy often involves a multi-step approach. For example, you can perform an acid-base extraction to remove the bulk of impurities, followed by a final recrystallization to achieve high purity. A patent for a similar compound, 6-bromoimidazo[1,2-a]pyridine, mentions an extraction followed by recrystallization for the final product.[16]

Q3: How do I assess the purity of my final product without a column? A3: There are several methods:

  • Thin-Layer Chromatography (TLC): This is the quickest way to assess purity. A pure compound should ideally show a single spot.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the presence of impurities. The integration of impurity peaks relative to product peaks can give a quantitative measure of purity.

Q4: I've tried recrystallization from several solvents, but the yield is always very low. What can I do? A4: Low yield often means your compound has moderate solubility even in the cold solvent. Consider using a binary solvent system (a "solvent pair").[7] Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, while hot, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Allow this to cool slowly. This technique can significantly improve recovery. Common pairs include ethanol/water or ethyl acetate/hexanes.[7]

References

  • Grokipedia. (2026, March 5).
  • Wikipedia. (n.d.). Trituration. Retrieved from [Link]

  • ACS Publications. (2007, December 15). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Retrieved from [Link]

  • Princeton University. (2008, January 15). An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Slideshare. (n.d.). Trituration Presentation Pharmacutic.pptx. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • BenchChem. (2025).
  • MDPI. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

  • West Virginia University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • West Virginia University. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • SCIRP. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ACS Publications. (2016, July 26). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • PMC. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

  • An-Najah Staff. (2025, December 16). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

Sources

Validation & Comparative

comparing reactivity of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine vs 6-chloro analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine and its 6-Chloro Analog

For researchers and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds.[1] The functionalization of this scaffold, particularly at the 6-position, is a common strategy in medicinal chemistry to modulate pharmacological properties. The choice of a halogen at this position—typically bromine or chlorine—is a critical decision that profoundly impacts the synthetic strategy. This guide provides a detailed comparison of the reactivity of 2-amino-6-bromo-7-methylimidazo[1,2-a]pyridine and its 6-chloro analog, supported by fundamental chemical principles and representative experimental protocols.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between the bromo and chloro analogs lies in the properties of the carbon-halogen (C-X) bond.[2][3] Two key factors dictate the outcome in the most crucial synthetic transformations, particularly palladium-catalyzed cross-coupling reactions:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[4] This means less energy is required to cleave the C-Br bond, making the bromo-substituted compound more prone to react in processes where this bond cleavage is integral.

  • Leaving Group Ability: The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This property significantly influences the kinetics of both metal-catalyzed and nucleophilic substitution reactions.[2]

In the context of palladium-catalyzed cross-coupling reactions, these factors converge to make the oxidative addition of the aryl halide to the Pd(0) catalyst—often the rate-determining step of the catalytic cycle—significantly faster for aryl bromides than for aryl chlorides.[3][4]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and the reactivity of the halo-imidazo[1,2-a]pyridine is paramount.[2][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for creating carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[6] When comparing the two halogenated substrates, the 6-bromo analog is substantially more reactive.[4] This heightened reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and often results in shorter reaction times and higher yields.[7] While the 6-chloro analog is a viable substrate, its successful coupling frequently requires more forcing conditions or the use of highly active, specialized catalyst systems, such as those employing electron-rich, sterically hindered phosphine ligands.[4][8]

Table 1: Representative Comparison for Suzuki-Miyaura Coupling

Parameter2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine2-Amino-6-chloro-7-methylimidazo[1,2-a]pyridineRationale for Difference
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ with specialized ligand (e.g., XPhos, SPhos)The stronger C-Cl bond requires a more electron-rich palladium center to facilitate oxidative addition.[4]
Typical Temperature 80-100 °C100-130 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[7]
Reaction Time 2-12 hours12-24 hoursThe faster rate of oxidative addition for the C-Br bond leads to quicker reaction completion.[2]
Expected Yield Good to ExcellentFair to Good (highly catalyst-dependent)The higher reactivity of the bromo-intermediate typically leads to more efficient conversion.[7]

This protocol is a generalized procedure adapted for the Suzuki-Miyaura coupling of 6-haloimidazo[1,2-a]pyridines.

  • Reagent Setup: In a microwave vial or Schlenk tube, combine the 6-halo-2-amino-7-methylimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. For the bromo analog , Pd(PPh₃)₄ (0.05 equiv) is often sufficient. For the chloro analog , a more active system like Pd(OAc)₂ (0.05 equiv) with a specialized ligand like XPhos (0.10 equiv) may be required.

  • Solvent Addition & Degassing: Add a degassed solvent mixture, such as dioxane/water or DMF. Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 90 °C for the bromo analog, 110 °C for the chloro analog) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(X) oxidative_addition->pd_intermediate Ar-X transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)L₂(R) transmetalation->pd_diaryl boronic_acid R-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[9] The principles of reactivity mirror those of the Suzuki coupling. The 6-bromo analog readily participates in this reaction under standard conditions.[10] Conversely, the more robust C-Cl bond of the 6-chloro analog necessitates more reactive catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., BrettPhos, tBuXPhos) to facilitate the challenging oxidative addition step.[9][10]

Table 2: Representative Comparison for Buchwald-Hartwig Amination

Parameter2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine2-Amino-6-chloro-7-methylimidazo[1,2-a]pyridineRationale for Difference
Catalyst System Pd₂(dba)₃ with BINAP or XantphosPd₂(dba)₃ with bulky biarylphosphine ligand (e.g., BrettPhos)Activation of the C-Cl bond requires highly active, specialized ligands to promote oxidative addition.[4][10]
Base NaOtBu, K₃PO₄, or Cs₂CO₃NaOtBu or LHMDS (stronger bases often required)A stronger base may be needed to facilitate the deprotonation of the amine in the catalytic cycle with the less reactive substrate.[11]
Temperature 80-110 °C100-120 °COvercoming the higher activation energy of C-Cl bond cleavage requires more thermal input.
Expected Yield Good to ExcellentModerate to Good (highly ligand/base dependent)The C-Br bond's lability generally ensures a more facile and complete reaction.

This protocol is a generalized procedure adapted for the Buchwald-Hartwig amination of aryl halides.[10][11]

  • Reagent Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 6-halo-2-amino-7-methylimidazo[1,2-a]pyridine (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and the appropriate phosphine ligand (0.02-0.10 equiv).

  • Addition of Amine and Base: Add the amine (1.2 equiv) and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the sealed tube with vigorous stirring to the required temperature (e.g., 100 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L(X) oxidative_addition->pd_intermediate Ar-X amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amido [Ar-Pd(II)L(NHR₂)]⁺ amine_coordination->pd_amido amine R₂NH amine->amine_coordination base Base deprotonation Deprotonation base->deprotonation pd_amido->deprotonation pd_amido_neutral Ar-Pd(II)L(NR₂) deprotonation->pd_amido_neutral reductive_elimination Reductive Elimination pd_amido_neutral->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

While less common for functionalizing this position compared to cross-coupling, SNAr is another potential reaction pathway.[12] Here, the comparison is more nuanced. The reaction proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer intermediate.[2]

  • Nucleophilic Attack: The rate of the initial attack is enhanced by electron-withdrawing groups that stabilize the negatively charged intermediate. Since chlorine is more electronegative than bromine, the 6-chloro analog can be more reactive if this first step is rate-determining.[2]

  • Leaving Group Expulsion: The second step involves the loss of the halide. Bromide is a better leaving group than chloride. Therefore, if the expulsion of the halide is the rate-determining step, the 6-bromo analog will react faster.[2]

For many heteroaromatic systems like imidazo[1,2-a]pyridines, the overall reactivity in SNAr reactions is a balance of these opposing effects, and predicting the more reactive substrate without specific experimental data can be challenging.[12][13]

Conclusion: A Strategic Choice

The selection between 2-amino-6-bromo-7-methylimidazo[1,2-a]pyridine and its 6-chloro analog is a strategic decision based on a trade-off between reactivity and cost.

  • The 6-Bromo Analog is the substrate of choice for reliability and efficiency, especially in discovery chemistry settings. Its superior reactivity in palladium-catalyzed cross-coupling reactions translates to milder conditions, shorter reaction times, and broader substrate scope with standard catalyst systems.[7]

  • The 6-Chloro Analog presents a more cost-effective option, a critical factor for large-scale synthesis. However, its lower reactivity demands more rigorous process development to identify suitable high-activity catalysts and potentially more forcing reaction conditions to achieve comparable yields to the bromo analog.[4]

Ultimately, a thorough understanding of the chemical principles governing the reactivity of these C-X bonds empowers researchers to make informed decisions, optimizing their synthetic routes for either speed and convenience or cost-effectiveness and scalability.

References

  • A Comparative Analysis of the Reactivity of Chloro- vs. Bromo-dibenzocycloheptenes: A Guide for Researchers - Benchchem.
  • Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers - Benchchem.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - ACS Publications.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society.
  • 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors | Request PDF - ResearchGate.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors.
  • Synthesis of 6-(3-bromo-7-methyl imidazo[1,2-a]pyridin-2-yl)- 2-methylaminobenzothiazole.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
  • Ipso- or Cine-Substitutions of 6-Haloimidazo[1,2-a]pyridine Derivatives with Different Azoles Depending on the Reaction Conditions | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents | Journal of Medicinal Chemistry.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI.
  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.
  • 6-Bromo-7-methylimidazo[1,2-a]pyridin-2-amine - PubChem.
  • (PDF) Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation - ResearchGate.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • 2-Amino-6-bromopyridine 98 19798-81-3 - Sigma-Aldrich.
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates - Benchchem.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines - Benchchem.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Publishing.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines - PMC.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed - NIH.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate.
  • Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: Mechanistic support for its role in prostate cancer - ResearchGate.
  • 6-BROMO-2-METHYLIMIDAZO[1,2-A]PYRIDINE | 4044-99-9 - ChemicalBook.

Sources

Comparative Guide to LC-MS Validation for the Purity of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methods tailored for the purity assessment of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. The principles and protocols detailed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, ensuring a scientifically sound and compliant approach.[1][2][3][4][5][6][7]

The inherent complexity of pharmaceutical matrices and the potential for trace-level impurities necessitate analytical methodologies that are not only sensitive and specific but also robust and reliable. LC-MS has emerged as a powerhouse in this domain, offering unparalleled selectivity and sensitivity for the detection and quantification of APIs and their related impurities.[8] This guide will dissect the critical parameters of LC-MS method validation, providing not just the "how" but, more importantly, the "why" behind each experimental choice.

The Central Role of Method Validation

The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[3][6] For purity analysis, this translates to a method that can accurately and precisely quantify the main compound while simultaneously detecting and quantifying any potential impurities. A validated method provides a high degree of assurance that the measurements are dependable. This is a continuous process that begins with method development and extends throughout the method's lifecycle.[9]

Foundational Validation Parameters: A Comparative Overview

The core validation characteristics for a quantitative impurity method, as stipulated by guidelines like ICH Q2(R2), are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][5][6][7] Each of these parameters will be explored in the context of analyzing 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine.

Specificity: Ensuring Unambiguous Identification and Quantification

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[8] In LC-MS, specificity is a synergistic achievement of chromatographic separation and mass spectrometric detection.[10]

Experimental Protocol for Specificity Assessment:
  • Blank Analysis: Analyze a blank sample (matrix without the analyte or impurities) to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.

  • Spiked Sample Analysis: Prepare a sample of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine and spike it with all known potential impurities and degradation products.

  • Chromatographic Resolution: The primary objective is to achieve baseline separation of the main peak from all impurity peaks. A resolution factor of >1.5 is generally considered acceptable.

  • Mass Spectrometric Confirmation: Utilize the mass spectrometer to confirm the identity of each peak based on its mass-to-charge ratio (m/z). For enhanced specificity, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can be employed, monitoring for a specific precursor-to-product ion transition.[11][12]

Expert Insight: While chromatographic resolution is crucial, the high selectivity of mass spectrometry can often compensate for co-eluting peaks, provided they have different m/z values. However, for isomeric impurities with the same mass, chromatographic separation is non-negotiable. Two-dimensional LC (2D-LC) can be a powerful, albeit more complex, alternative for resolving structurally similar compounds.[13]

Visualization of the Specificity Workflow

Specificity_Workflow Start Start Specificity Assessment Blank Analyze Blank Matrix Start->Blank Spiked Analyze Spiked Sample (API + Impurities) Blank->Spiked Resolution Assess Chromatographic Resolution (Rs > 1.5) Spiked->Resolution MS_Confirm Confirm Peak Identity with MS (m/z, MRM) Resolution->MS_Confirm If Rs < 1.5, check MS Pass Specificity Demonstrated Resolution->Pass If Rs > 1.5 MS_Confirm->Pass No Interference Fail Specificity Not Met (Optimize Method) MS_Confirm->Fail Interference Detected Fail->Start

Caption: Workflow for establishing method specificity.

Linearity and Range: Defining the Quantitative Boundaries

Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte.[8][14][15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

Experimental Protocol for Linearity and Range:
  • Stock Solution Preparation: Prepare a stock solution of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine and each known impurity in a suitable diluent.

  • Calibration Standards: From the stock solutions, prepare a series of at least five calibration standards covering the expected range. For an impurity method, this range should typically span from the reporting threshold to 120% of the specification limit.[16]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) should be ≥ 0.99. The y-intercept should not be significantly different from zero.

Data Presentation: Linearity of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
Concentration (µg/mL)Mean Peak Area (n=3)
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,525,000
Linear Regression y = 152,300x + 500
0.9998

Expert Insight: While a linear model is often sufficient, some LC-MS responses, particularly with electrospray ionization (ESI) at higher concentrations, can exhibit non-linearity due to saturation effects.[14] In such cases, a quadratic (second-order polynomial) fit may be justified, but this should be used with caution and properly documented.

Accuracy and Precision: The Cornerstones of Reliability

Accuracy refers to the closeness of the test results to the true value.[8][17] It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[8][17][18] It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Reproducibility: Precision between different laboratories (inter-laboratory trial).

Experimental Protocol for Accuracy and Precision:
  • QC Sample Preparation: Prepare quality control (QC) samples at a minimum of three concentration levels (e.g., low, medium, and high) by spiking the analyte and its impurities into the sample matrix.

  • Repeatability: Analyze a minimum of six replicates of the medium concentration QC sample on the same day.

  • Intermediate Precision: Analyze the low, medium, and high QC samples in triplicate on three different days.

  • Data Evaluation:

    • Accuracy: Calculate the percent recovery for each sample. The acceptance criterion is typically within ±15% of the nominal value (or ±20% at the Lower Limit of Quantitation).

    • Precision: Calculate the %RSD for each set of replicates. The acceptance criterion is typically ≤15% (or ≤20% at the LLOQ).[19]

Data Presentation: Accuracy and Precision for a Key Impurity
QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Accuracy (% Recovery)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, 3 days)
Low0.20.1995.0%4.5%6.8%
Medium2.02.05102.5%2.1%3.5%
High8.07.9098.8%1.8%2.9%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Minimum

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

Comparison of Methods for LOD/LOQ Determination
MethodDescriptionAdvantagesDisadvantages
Signal-to-Noise (S/N) Ratio Based on the ratio of the analyte signal to the background noise. LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.Simple and widely used.[21]Can be subjective depending on how noise is measured.
Based on the Standard Deviation of the Response and the Slope LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.More statistically robust.[22][23]Requires multiple calibration curves or analysis of many blank samples.
Experimental Protocol (S/N Method):
  • Prepare a series of diluted solutions of the analyte.

  • Inject them into the LC-MS system.

  • Determine the concentration at which the signal-to-noise ratio is approximately 3 (for LOD) and 10 (for LOQ).

  • Confirm the determined LOQ by analyzing at least six replicates at this concentration and demonstrating acceptable precision and accuracy.[22]

Robustness: Assessing Method Resilience

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[24][25] This provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:
  • Identify critical method parameters that could potentially vary, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

  • Vary one parameter at a time (One Factor At a Time - OFAT) or use a design of experiments (DoE) approach to test multiple parameters simultaneously.[24]

  • Analyze a system suitability sample under each condition.

  • Evaluate the impact on key responses like retention time, peak shape, and resolution. The system suitability criteria should still be met under all varied conditions.

Visualization of the Robustness Testing Logic

Robustness_Logic cluster_params Method Parameters cluster_responses System Suitability Responses Param1 Mobile Phase pH (±0.2) Evaluation Evaluate Impact Param1->Evaluation Param2 Flow Rate (±10%) Param2->Evaluation Param3 Column Temp (±5°C) Param3->Evaluation Resp1 Retention Time Resp2 Resolution Resp3 Peak Area Method Nominal Method Method->Param1 Method->Param2 Method->Param3 Evaluation->Resp1 Evaluation->Resp2 Evaluation->Resp3

Caption: Relationship between method parameters and system suitability in robustness testing.

Conclusion

The validation of an LC-MS method for the purity determination of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a multifaceted process that underpins the quality and safety of the final drug product. A successful validation is not a mere checklist exercise; it is a systematic scientific investigation designed to prove that the analytical method is fit for its intended purpose. By meticulously evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, researchers can build a comprehensive data package that provides a high degree of confidence in the reported purity results. This guide has provided a framework and practical insights into designing and executing these validation studies, grounded in both regulatory expectations and seasoned scientific judgment.

References

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Sisu@UT. (n.d.). 10.3 Different ways to evaluate robustness. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2018, March 25). How to determine the LOQ and LOD for a LC/MS/MS assay method?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Sisu@UT. (n.d.). 9. LoD and LoQ. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Sisu@UT. (n.d.). 10.1 Robustness and ruggedness relation to LC-MS method development. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • YouTube. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]

  • Sisu@UT. (n.d.). 3.1. Linearity. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Sisu@UT. (n.d.). 3.3. Estimating the linear range. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]

  • Sisu@UT. (n.d.). 4.2. Calculation of precision. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved from [Link]

  • Nitrosamines Exchange. (2025, June 26). Analytical Procedures and Validation_Specificity parameter requirment. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

Sources

structural validation of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structural Validation of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SCXRD) and its alternatives for the structural validation of 2-amino-6-bromo-7-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry.[1] We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, with derivatives showing potential as anti-influenza agents and for treating gastric cancer.[2][3] Given this therapeutic potential, precise structural elucidation is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the three-dimensional structure of small organic molecules.[4][5][6] It provides atomic-level resolution, revealing not only the connectivity of atoms but also their spatial arrangement, including bond lengths, bond angles, and stereochemistry.[7][8]

The Crystallization Bottleneck

The primary challenge in SCXRD is obtaining high-quality single crystals, a process that can often be a significant bottleneck.[8] The crystallization of small organic molecules is influenced by a multitude of factors including solvent, temperature, concentration, and the presence of impurities.

Experimental Protocol: Crystallization of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

The synthesis of the title compound can be achieved through various established routes. A common method involves the reaction of 5-bromo-4-methylpyridin-2-amine with chloroacetaldehyde.[9]

Step 1: Synthesis of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

A general synthesis procedure is as follows:

  • Dissolve 5-bromo-4-methylpyridin-2-amine in a suitable solvent such as ethanol.

  • Add an aqueous solution of chloroacetaldehyde.

  • Heat the reaction mixture under reflux for a specified period.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired compound.

Step 2: Crystallization

For a molecule like 2-amino-6-bromo-7-methylimidazo[1,2-a]pyridine, several crystallization techniques can be employed to obtain crystals suitable for X-ray diffraction.

Table 1: Comparison of Crystallization Techniques

TechniqueDescriptionAdvantagesDisadvantages
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[8]Simple to set up.Can be slow; may lead to the formation of multiple small crystals instead of a single large one.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger sealed container with a more volatile solvent in which the compound is less soluble. Diffusion of the precipitant vapor into the compound solution induces crystallization.[10]Requires a small amount of sample; allows for fine control over the rate of crystallization.[10]Requires a binary solvent system with specific properties.
Antisolvent Crystallization An "antisolvent" in which the compound is insoluble is slowly added to a solution of the compound, reducing its solubility and causing it to crystallize.[10]Can be a rapid method; useful for heat-sensitive materials.[10]The rate of addition of the antisolvent can significantly affect crystal quality.

Step 3: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the electron density distribution within the crystal, from which the atomic structure can be elucidated.[11]

The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Comparative Analysis: Alternative Structural Validation Methods

While SCXRD provides unparalleled detail, other techniques offer complementary information or can be used when crystallization is unsuccessful.[6]

Table 2: Comparison of Structural Elucidation Techniques

TechniquePrincipleStrengthsLimitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.[11]Unambiguous 3D structure determination at atomic resolution.[4][7]Requires high-quality single crystals, which can be difficult to obtain.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed information about the connectivity and chemical environment of atoms in solution.[12] Can be used to study dynamic processes.Does not directly provide 3D coordinates; structure determination can be complex for larger molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides the exact molecular weight and elemental composition. Can be used for structural elucidation through fragmentation patterns.Does not provide information about the 3D arrangement of atoms.
Computational Chemistry Uses theoretical principles to calculate molecular structures and properties.Can predict structures and properties, aiding in the interpretation of experimental data.[6]Accuracy is dependent on the level of theory and computational resources. Predictions must be validated by experimental data.

Workflow for Structural Validation

The following diagram illustrates a comprehensive workflow for the structural validation of 2-amino-6-bromo-7-methylimidazo[1,2-a]pyridine, integrating various analytical techniques.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography Crystallographic Analysis cluster_validation Final Validation Synthesis Synthesis of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystallization Crystallization Trials Purification->Crystallization Final_Structure Validated Structure NMR->Final_Structure MS->Final_Structure SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Structure 3D Structure Determination SCXRD->Structure Structure->Final_Structure Computational Computational Modeling Computational->Final_Structure

Caption: Workflow for structural validation.

Logical Framework for Structure Confirmation

The process of confirming the molecular structure involves a logical progression from initial characterization to definitive crystallographic analysis.

Structure_Confirmation_Logic Start Synthesized Compound Initial_Data NMR & MS Data Start->Initial_Data Proposed_Structure Proposed Structure Initial_Data->Proposed_Structure Crystal_Formation Successful Crystallization? Proposed_Structure->Crystal_Formation SCXRD_Analysis SCXRD Analysis Crystal_Formation->SCXRD_Analysis Yes Alternative_Methods Alternative Methods (e.g., advanced NMR) Crystal_Formation->Alternative_Methods No Final_Structure Confirmed 3D Structure SCXRD_Analysis->Final_Structure Alternative_Methods->Proposed_Structure

Caption: Logic for molecular structure confirmation.

Conclusion

The structural validation of 2-amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a critical step in its development as a potential therapeutic agent. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, a multi-technique approach provides a more comprehensive understanding of the molecule's properties. By integrating data from NMR, mass spectrometry, and computational modeling, researchers can build a robust and self-validating case for the correct molecular structure, even in the absence of suitable single crystals. This guide has outlined the key experimental considerations and provided a framework for the rigorous structural elucidation of this important class of compounds.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • SPT Labtech. (n.d.).
  • Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • Portland Press. (2021). Beyond X-rays: an overview of emerging structural biology methods.
  • EvitaChem. (n.d.). 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine.
  • Unknown. (n.d.).
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • ACS Publications. (2002). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
  • PubMed. (2025).
  • PMC. (n.d.). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics.
  • ACS Publications. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • PubMed. (2022).
  • Benchchem. (n.d.). A Comparative Guide to the Structural Elucidation of (1,2,2-Trichlorocyclopropyl)
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • ChemicalBook. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine.
  • Wiley Analytical Science. (2014). X-ray Crystallography.

Sources

comparative efficacy of imidazo[1,2-a]pyridine pharmacophores in oncology research

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Imidazo[1,2-a]pyridine Pharmacophores in Oncology Research

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, a distinction earned due to its recurring presence in a wide array of biologically active compounds.[1][2] Its unique bicyclic, nitrogen-bridged framework offers a rigid, planar geometry with versatile sites for substitution, making it an ideal pharmacophore for interacting with diverse biological targets.[2][3] In oncology, this scaffold has proven to be exceptionally fruitful, leading to the development of potent inhibitors against a spectrum of cancer-related targets, from protein kinases to cytoskeletal components.[4][5]

This guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives, structured around their primary mechanisms of action. We will dissect their efficacy by examining structure-activity relationships (SAR), comparing inhibitory concentrations from key studies, and detailing the experimental workflows used to validate their anticancer potential.

Section 1: The Kinase Inhibitor Landscape

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has been extensively utilized to generate potent and selective kinase inhibitors.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival; its aberrant activation is a frequent event in tumorigenesis.[6] Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of this pathway, primarily targeting the PI3Kα isoform.[7][8]

One study reported a series of derivatives where a bioisosteric 1,2,4-oxadiazole group was incorporated, resulting in a compound with a potent PI3Kα inhibition IC50 of 2 nM.[7] Another compound, referred to as compound 6 in a study by Aliwaini et al., demonstrated the ability to reduce the levels of phosphorylated (p)-protein kinase B (Akt) and p-mechanistic target of rapamycin (mTOR) in melanoma and cervical cancer cells.[7] This inhibition of the PI3K/Akt/mTOR pathway is a cornerstone of the anticancer effects observed with these compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitors Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

c-Met and Other Receptor Tyrosine Kinases (RTKs)

The c-Met receptor tyrosine kinase, when activated by its ligand HGF, drives tumor growth, invasion, and metastasis.[9] It has emerged as a significant target for cancer therapy. A series of imidazo[1,2-a]pyridine derivatives were developed as c-Met inhibitors through bioisosteric replacement.[9]

Notably, compound 22e from this series showed exceptional potency with an IC50 value of 3.9 nM against the c-Met kinase and effectively inhibited the proliferation of the c-Met-addicted EBC-1 cancer cell line with an IC50 of 45.0 nM.[9] This compound demonstrated significant tumor growth inhibition (75%) in in vivo models and possessed good oral bioavailability.[9]

Other RTKs targeted by this scaffold include:

  • IGF-1R: The Insulin-like Growth Factor-1 Receptor is crucial for cell proliferation and survival.[10] An imidazo[1,2-a]pyridine series was identified that selectively inhibited IGF-1R kinase.[10]

  • Mer/Axl Kinases: These kinases are implicated in suppressing the innate immune response within the tumor microenvironment. A highly selective dual Mer/Axl kinase inhibitor (compound 32 ) was developed from an imidazo[1,2-a]pyridine series, which showed dose-dependent in vivo efficacy.[11][12]

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for regulating cell cycle progression, and their inhibition can halt the proliferation of cancer cells. Imidazo[1,2-a]pyridines have been successfully designed as potent CDK inhibitors. For example, AZ703 is an imidazo[1,2-a]pyridine inhibitor of CDK1 and CDK2 that induces apoptosis in cancer cells.[4] More recent computational studies have explored imidazo[1,2-a]pyridine-quinazoline hybrids as potential CDK2 inhibitors, highlighting their favorable interactions with the ATP-binding site.[3]

Section 2: Microtubule-Targeting Agents

Beyond kinase inhibition, a distinct class of imidazo[1,2-a]pyridines exerts its anticancer effects by disrupting microtubule dynamics, a mechanism shared with classic chemotherapeutics like taxanes and vinca alkaloids. These derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine site.[6] This interference with microtubule function leads to a halt in the cell cycle during the G2/M phase, ultimately triggering apoptosis.[4][6]

Section 3: Comparative Efficacy Data

The true measure of a pharmacophore's potential lies in its quantitative performance. The tables below summarize the in vitro efficacy of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines and kinase targets.

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
IP-5 HCC1937Breast Cancer45[13][14]
IP-6 HCC1937Breast Cancer47.7[13][14]
IP-7 HCC1937Breast Cancer79.6[13][14]
Compound 6 A375Melanoma9.7 - 44.6[7]
Compound 6 HeLaCervical Cancer9.7 - 44.6[7]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
22e c-Met3.9[9]
Unnamed PI3Kα2.0[7]

Section 4: Mechanistic Validation: Key Experimental Protocols

Validating the efficacy and mechanism of action of novel compounds requires a cascade of robust experimental techniques. The choice of assay is critical for generating reliable and translatable data.

Initial Screening: Cell Viability and Cytotoxicity

The first step is to determine a compound's effect on cancer cell proliferation and survival. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay [6][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Behind Experimental Choice: The MTT assay is an efficient, high-throughput method for initial screening. It provides a quantitative measure (IC50) of a compound's potency, allowing for direct comparison between different derivatives and guiding the selection of lead candidates.

Elucidating the Mechanism: Apoptosis and Cell Cycle Analysis

Once a compound shows cytotoxic activity, the next step is to understand how it kills the cells. Flow cytometry is an indispensable tool for this.

Protocol: Annexin V/PI Apoptosis Assay [6][7]

  • Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for 24-48 hours. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol: Cell Cycle Analysis [6][7]

  • Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Workflow cluster_0 In Vitro Screening Cascade cluster_1 MoA Assays Start Imidazo[1,2-a]pyridine Derivative Library MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 MoA Mechanism of Action (MoA) Studies IC50->MoA Apoptosis Apoptosis Assay (Annexin V/PI) MoA->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Western Target Validation (Western Blot) Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead Western->Lead

Caption: A typical experimental workflow for evaluating novel imidazo[1,2-a]pyridine anticancer agents.

Target Engagement and Pathway Modulation

To confirm that a kinase inhibitor is acting on its intended target, Western blotting is used to measure the phosphorylation status of the target and its downstream effectors.

Protocol: Western Blotting [13][15]

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p21, PARP) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Trustworthiness through Self-Validation: This protocol includes critical internal controls. For instance, after probing for a phosphorylated protein (e.g., p-Akt), the membrane is stripped and re-probed for the total protein (total Akt). This ensures that any observed decrease in the phosphorylated form is due to the inhibitor's action and not merely a decrease in the total amount of the protein.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and potent pharmacophore in oncology research. Its derivatives have demonstrated efficacy against a wide range of cancers by targeting diverse and critical cellular pathways, including kinase signaling and microtubule dynamics.[4][16] The comparative data clearly show that subtle structural modifications can lead to significant gains in potency and selectivity, as evidenced by the development of nanomolar inhibitors for targets like PI3Kα and c-Met.[7][9]

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to improve their clinical translatability.[2] The development of covalent inhibitors and dual-target inhibitors, such as the Mer/Axl series, represents exciting new frontiers for this enduring scaffold.[11][17] The continued exploration of imidazo[1,2-a]pyridine chemistry, guided by robust biological validation, promises to deliver the next generation of targeted anticancer therapeutics.

References

  • Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). PubMed.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention.
  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). Journal of Medicinal Chemistry.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.).
  • Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. (n.d.). Benchchem.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (n.d.). PMC.
  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical c. (2019).
  • Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). PubMed.
  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011).
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. (n.d.). sysrevpharm.org.
  • Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calcul
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). PMC.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (n.d.).
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. (2017).
  • WO2017178992A1 - Imidazo[1,2-a]pyridine complexes with anticancer activity. (n.d.).
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026). PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (n.d.). PMC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Elucidating the Structure of a Privileged Scaffold.

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. However, this same versatility presents a significant analytical challenge: the confident identification of specific isomers. Mass spectrometry, a powerful tool for molecular characterization, offers a pathway to differentiate these closely related structures through the analysis of their unique fragmentation patterns.

This guide provides an in-depth comparison of the mass spectrometric fragmentation of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine, a compound of interest in drug discovery, with its potential isomers. By understanding the fundamental principles of fragmentation and observing the subtle yet significant differences in the mass spectra of these related molecules, researchers can gain a higher degree of confidence in their structural assignments.

The Foundational Principles of Fragmentation in Imidazo[1,2-a]pyridines

Before delving into the specifics of our target molecule, it is crucial to grasp the general fragmentation behaviors of N-heterocyclic and brominated compounds under mass spectrometric conditions.

Ionization Techniques: The choice of ionization method, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), significantly influences the resulting mass spectrum. EI, a "hard" ionization technique, imparts high energy to the molecule, leading to extensive and often complex fragmentation. This can be invaluable for detailed structural elucidation. In contrast, ESI is a "soft" ionization method that typically results in the observation of the protonated molecule, [M+H]⁺, with minimal fragmentation. Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

The Bromine Isotope Pattern: A key characteristic of any bromine-containing compound is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of almost equal intensity.[2]

General Fragmentation of N-Heterocycles: The fragmentation of the imidazo[1,2-a]pyridine ring system is governed by the stability of the resulting fragment ions. Common fragmentation pathways involve the cleavage of the imidazole or pyridine ring, often initiated by the loss of small neutral molecules like HCN or H₂CN₂. The nature and position of substituents dramatically influence which fragmentation pathways are favored.

Experimental Workflow for Fragmentation Analysis

A robust analysis of fragmentation patterns relies on a systematic experimental approach.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample_dissolution Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile) ionization Ionization (EI or ESI) sample_dissolution->ionization ms1 MS1 Analysis (Full Scan for Molecular Ion) ionization->ms1 ms2 MS/MS Analysis (Product Ion Scan of [M+H]⁺) ms1->ms2 pattern_id Identification of Key Fragmentation Pathways ms2->pattern_id comparison Comparative Analysis of Isomeric Fragmentation pattern_id->comparison structure_elucidation Structural Elucidation comparison->structure_elucidation

Figure 1: A generalized workflow for the analysis of mass spectrometry fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Mass Spectrometry:

    • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with both EI and ESI sources.

    • ESI-MS/MS:

      • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

      • Perform product ion scans on the [M+H]⁺ ion at varying collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.

    • EI-MS:

      • Acquire a full scan mass spectrum at a standard electron energy of 70 eV.

  • Data Analysis:

    • Identify the molecular ion and its characteristic bromine isotopic pattern.

    • Propose fragmentation pathways based on the observed product ions and neutral losses.

    • Compare the fragmentation patterns of the different isomers, noting any unique or diagnostic fragment ions.

Fragmentation Analysis of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Predicted Key Fragmentation Pathways:

The protonated molecule ([M+H]⁺) would have an m/z of 226 and 228.

  • Loss of the Amino Group: A common fragmentation pathway for amino-substituted heterocycles is the loss of the amino group as ammonia (NH₃) or an aminyl radical (•NH₂). This would result in fragment ions at m/z 209/211.

  • Loss of Methyl Radical: The methyl group can be lost as a methyl radical (•CH₃), leading to a fragment at m/z 211/213.

  • Cleavage of the Imidazole Ring: The imidazole ring can undergo cleavage, often initiated by the loss of HCN or H₂CN₂.

  • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br), resulting in a fragment at m/z 146.

Comparative Analysis with Isomeric Structures

The true power of mass spectrometry in isomer differentiation lies in the comparative analysis of their fragmentation patterns. Let's consider two hypothetical isomers:

  • Isomer A: 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine: Studies on 3-substituted imidazo[1,2-a]pyridines have shown that the substituent at the 3-position is often readily cleaved.[3] Therefore, we would expect a more prominent initial loss of the amino group compared to the 2-amino isomer.

  • Isomer B: 2-Amino-5-bromo-7-methylimidazo[1,2-a]pyridine: The position of the bromine atom on the pyridine ring can influence the stability of the aromatic system and the propensity for certain ring cleavages. The fragmentation of this isomer might show different relative abundances of fragments resulting from pyridine ring opening compared to the 6-bromo isomer.

Table 1: Predicted Differentiating Fragment Ions for Isomers of Amino-bromo-7-methylimidazo[1,2-a]pyridine

Fragment IonPredicted Relative Abundance in 2-Amino IsomerPredicted Relative Abundance in 3-Amino IsomerPredicted Relative Abundance in 5-Bromo IsomerRationale for Differentiation
[M+H - NH₃]⁺ ModerateHighModerateThe lability of the substituent at the 3-position would favor this loss in the 3-amino isomer.
[M+H - •CH₃]⁺ ModerateModerateModerateThis fragmentation is less likely to be significantly affected by the substituent positions.
Fragments from Pyridine Ring Cleavage VariesVariesPotentially DifferentThe position of the bromine atom can influence the electron density and bond strengths within the pyridine ring, leading to different ring cleavage products.
[M+H - •Br]⁺ Low to ModerateLow to ModerateLow to ModerateWhile possible, the loss of the bromine radical is generally less favored than the loss of smaller, more stable neutral molecules.

Visualizing the Fragmentation Pathways

The following diagram illustrates a plausible fragmentation pathway for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine.

fragmentation_pathway M [M+H]⁺ m/z 226/228 F1 [M+H - NH₃]⁺ m/z 209/211 M->F1 - NH₃ F2 [M+H - •CH₃]⁺ m/z 211/213 M->F2 - •CH₃ F3 [M+H - •Br]⁺ m/z 146 M->F3 - •Br F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Figure 2: A predicted fragmentation pathway for protonated 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine.

Conclusion and Future Directions

The differentiation of isomers of pharmacologically relevant scaffolds like imidazo[1,2-a]pyridine is a critical task in drug discovery and development. Mass spectrometry, through the detailed analysis of fragmentation patterns, provides a powerful means to achieve this.

While direct experimental data for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is currently limited, a predictive analysis based on the fragmentation of analogous structures and fundamental principles allows for the formulation of a hypothesis regarding its fragmentation behavior. The key to confident isomer identification lies in the comparative analysis of their mass spectra, focusing on the relative abundances of key fragment ions.

For researchers working with this and related classes of compounds, it is highly recommended to acquire high-resolution tandem mass spectrometry data. This will not only confirm the predicted fragmentation pathways but also potentially reveal unique, diagnostic fragments that can serve as a definitive fingerprint for each isomer. Such data is invaluable for ensuring the structural integrity of lead compounds and for building a comprehensive understanding of their chemical properties.

References

  • Shiryaev, A. K. (1992). A New Fragmentation of N-Substituted 1-Halo-3-aminoadamantanes (I). ChemInform, 23(34).
  • Organic Chemistry Frontiers. (2025). Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles. [Link]

  • Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
  • MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • The Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. [Link]

  • PubChemLite. (n.d.). 6-bromo-7-methoxyimidazo[1,2-a]pyridine. Retrieved from [Link]

  • ACS Publications. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • PLOS. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. [Link]

  • The Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. [Link]

  • Nature. (2016). Identification of metal species by ESI-MS/MS through release of free metals from the corresponding metal-ligand complexes. [Link]

  • National Center for Biotechnology Information. (2013). Regioselective bromination of fused heterocyclic N-oxides. [Link]

  • Chemsrc. (2025). IMidazo[1,2-a]pyridine-6-carboxylic acid, 8-bromo. [Link]

  • Science Alert. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. [Link]

  • ResearchGate. (n.d.). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

  • Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • Wiley Online Library. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a detailed, procedural framework for the safe disposal of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine, ensuring the protection of personnel and compliance with regulatory standards. Our approach is built on explaining the causality behind each step, creating a self-validating system of protocols you can trust.

Hazard Assessment and Characterization

Understanding the intrinsic hazards of a compound is the foundation of its safe management. Based on data from analogous structures, 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is presumed to be a hazardous substance.

Key Hazard Classifications (Inferred from Related Compounds):

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4] Pyridine and its derivatives can be readily absorbed through the skin, and exposure may lead to systemic effects.[5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[4][6]

  • Environmental Hazard: As with many halogenated organic compounds, it should be prevented from entering drains or the environment.[8][9] Such compounds can be persistent and harmful to aquatic life.[10]

Summary of Key Safety and Regulatory Data
PropertyData/GuidelineSource & Rationale
Compound Name 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine-
CAS Number Not available (Analog CAS: 116355-18-1 for 6-Bromo-7-methylimidazo[1,2-a]pyridine)[11]
Molecular Formula C₈H₈BrN₃-
Waste Classification Hazardous WastePresumed based on structure (pyridine derivative, halogenated organic).[12][13]
OSHA Exposure Limits No specific PEL. Use Pyridine as a surrogate: 5 ppm (TWA)[14][15]
Disposal Code Varies by jurisdiction. Likely falls under codes for halogenated organic wastes.[1][16]
Primary Disposal Method High-Temperature IncinerationRecommended for pyridine and halogenated organic compounds.[2][17]

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. Before handling the compound in any form (pure, in solution, or as waste), the following PPE must be worn.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[17]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for pyridine-like compounds.[12][18] Always check the manufacturer's glove compatibility chart for the specific glove type you are using.

  • Body Protection: A fully-buttoned laboratory coat is essential. For larger quantities or in case of a significant spill, a chemical-resistant apron should be used.[18]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[12][18] If dusts are generated outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.

Step-by-Step Disposal Protocol

The guiding principle for disposing of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is that it must be treated as a halogenated organic hazardous waste .[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[12][17]

Step 1: Waste Segregation and Collection

The causality here is critical: Improper mixing of waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.

  • Designated Waste Container: Collect all waste containing 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (including contaminated solids like paper towels or absorbent materials) in a dedicated, compatible hazardous waste container.[12]

  • Material Compatibility: Use containers made of materials compatible with halogenated organic compounds. Glass or specific types of chemically-resistant plastic are generally suitable. Consult a chemical compatibility chart if unsure.[19][20][21]

  • No Mixing: Do not mix this waste with other waste streams, especially non-halogenated organic wastes, acids, or bases, unless explicitly approved by your institution's Environmental Health & Safety (EHS) office.[17][22]

Step 2: Container Labeling

Clear and accurate labeling is a cornerstone of laboratory safety and regulatory compliance. It ensures that everyone who handles the container understands its contents and associated dangers.

  • Label Contents: The container must be clearly labeled with the words "Hazardous Waste ".

  • Full Chemical Name: Write the full chemical name: "2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine ".

  • Hazard Information: Indicate the primary hazards (e.g., "Toxic," "Irritant").[12]

Step 3: Secure Storage

Proper storage minimizes the risk of spills, exposure, and accidental reactions.

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[12][17] This area should be a secondary containment unit to capture any potential leaks.

  • Incompatibles: Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents and strong acids.[12]

  • Ignition Sources: Keep away from all sources of heat, sparks, or open flames.[8][23]

Step 4: Arranging for Final Disposal

The final disposal of this chemical must be handled by professionals.

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[17]

  • Documentation: Complete all required waste disposal forms and manifests as mandated by your institution and local regulations.[17] The ultimate disposal method will be high-temperature incineration at a permitted facility, which is effective for destroying halogenated organic compounds.[2][13]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimizing risk.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Don PPE: Before attempting any cleanup, don the full mandatory PPE as described in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.[4] For a liquid spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12]

  • Collect Waste: Scoop the absorbed material and place it into the sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of its size.

Disposal Workflow Diagram

The following diagram provides a visual decision-making and procedural flow for the safe disposal of 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start Start: Generate Waste (2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine) ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible & Designated Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards container->labeling storage Store Sealed Container in Cool, Dry, Ventilated Area (Secondary Containment) labeling->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs documentation Complete All Required Waste Disposal Forms contact_ehs->documentation end End: Waste Safely Managed for Incineration documentation->end evacuate Evacuate & Alert spill->evacuate absorb Contain & Absorb (Inert Material) evacuate->absorb collect_spill Collect Absorbed Material into Waste Container absorb->collect_spill collect_spill->labeling

Caption: Disposal workflow for 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine.

References

  • Pyridine | ToxFAQs™ | ATSDR. Centers for Disease Control and Prevention. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Pyridine - SAFETY DATA SHEET. Acros Organics. [Link]

  • Pyridine, ACS - Safety Data Sheet. Cole-Parmer. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • HAZARD SUMMARY - Pyridine. New Jersey Department of Health. [Link]

  • Safety Data Sheet - Pyridine. KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet - 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. KISHIDA CHEMICAL CO., LTD. [Link]

  • Hazardous Waste Segregation. University of Waterloo. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: Electronic Code of Federal Regulations. [Link]

  • Pyridine - IDLH. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Waste Segregation Chart. University of Waterloo. [Link]

  • Alternative Control Technology Document - Halogenated Solvent Cleaners. U.S. Environmental Protection Agency (EPA). [Link]

  • 2-Amino-6-methylpyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • CHEMICAL RESISTANCE CHART. Adinco. [Link]

Sources

×

Retrosynthesis Analysis

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